molecular formula C9H9N3O B591502 (2-[1,2,4]Triazol-1-yl-phenyl)methanol CAS No. 914349-48-7

(2-[1,2,4]Triazol-1-yl-phenyl)methanol

Cat. No.: B591502
CAS No.: 914349-48-7
M. Wt: 175.191
InChI Key: WCTYAARJJYHAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-[1,2,4]Triazol-1-yl-phenyl)methanol is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.191. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(1,2,4-triazol-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-5-8-3-1-2-4-9(8)12-7-10-6-11-12/h1-4,6-7,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTYAARJJYHAHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654348
Record name [2-(1H-1,2,4-Triazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-48-7
Record name [2-(1H-1,2,4-Triazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Expanding Therapeutic Potential of Novel Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of recent advancements in the development of novel triazole derivatives, with a focus on their anticancer and antifungal properties. This document details their mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the intricate biological pathways and experimental workflows involved.

Anticancer Activity of Novel Triazole Derivatives

Novel triazole derivatives have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation, survival, and metastasis. The primary mechanisms of action explored in recent research include the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway, the BRAF/MEK/ERK signaling cascade, and the disruption of tubulin polymerization.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic and inhibitory activities of recently synthesized triazole derivatives against various human cancer cell lines and molecular targets.

Table 1: Cytotoxic Activity of Novel Triazole Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50/GI50 (µM)Reference
TP6 Murine Melanoma (B16F10)MTT Assay41.12[1]
Compound 25 Leukemia (K-562)NCI60 ScreenGrowth Percentage = 21.47%[2]
Compound 25 Melanoma (SK-MEL-5)NCI60 ScreenGrowth Percentage = 23.91%[2]
Compound 7d Cervical Cancer (HeLa)MTT Assay< 12[3]
Compound 7e Cervical Cancer (HeLa)MTT Assay< 12[3]
Compound 10a Cervical Cancer (HeLa)MTT Assay< 12[3]
Compound 10d Cervical Cancer (HeLa)MTT Assay< 12[3]
Compound 12 Liver Cancer (HepG2)MTT Assay0.23 ± 0.08[4]
Compound 12 Cervical Cancer (HeLa)MTT Assay0.15 ± 0.18[4]
Compound 12 Breast Cancer (MCF-7)MTT Assay0.38 ± 0.12[4]
Compound 12 Lung Cancer (A549)MTT Assay0.30 ± 0.13[4]
Compound 9p Cervical Cancer (HeLa)BioassayNanomolar range[5]
Compound 6i VariousAntiproliferative AssayGI50 = 29 nM[6]
Compound 10e VariousAntiproliferative AssayGI50 = 25 nM[6]
Compound 6k VariousAntiproliferative AssayGI50 = 31 nM[7]
Compound 3h VariousAntiproliferative AssayGI50 = 22-31 nM[8]

Table 2: Inhibitory Activity of Novel Triazole Derivatives Against Molecular Targets

Compound IDTargetAssay TypeIC50 (µM)Reference
Compound 6e EGFRKinase AssayKi = 0.174[9]
Compound 7 Tubulin PolymerizationTubulin Assembly AssayPotent Inhibition[10]
Compound 9 Tubulin PolymerizationTubulin Assembly AssayPotent Inhibition[10]
Compound 3d Tubulin PolymerizationTubulin Assembly Assay0.45[11]
Compound 12 Tubulin PolymerizationTubulin Assembly Assay2.1 ± 0.12[4]
Compound 9p Tubulin PolymerizationTubulin Assembly Assay8.3[5]
Compound 7b BRAFV600EKinase Assay0.0363 ± 0.0019[12]
Compound 13a BRAFV600EKinase Assay0.0231 ± 0.0012[12]
Compound 6i EGFRKinase Assay0.078 ± 0.005[6]
Compound 10e EGFRKinase Assay0.073 ± 0.004[6]
Compound 6k EGFRKinase Assay0.083 ± 0.005[7]
Compound 6k VEGFR-2Kinase Assay0.0018 ± 0.00005[7]
Compound 3h EGFRKinase Assay0.057[8]
Compound 3h BRAFV600EKinase Assay0.068[8]
Signaling Pathways in Cancer Targeted by Triazole Derivatives

The anticancer effects of these novel triazole derivatives are often attributed to their interaction with specific components of cellular signaling pathways that are dysregulated in cancer.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Triazole Novel Triazole Derivative Triazole->EGFR Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Novel Triazole Derivatives.

BRAF_MEK_ERK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK Triazole_BRAF Novel Triazole Derivative Triazole_BRAF->BRAF Inhibition ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle_Progression

Caption: BRAF/MEK/ERK Pathway Inhibition by Novel Triazole Derivatives.

Tubulin_Polymerization_Inhibition Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubules->Mitotic_Spindle_Formation Triazole_Tubulin Novel Triazole Derivative Triazole_Tubulin->Polymerization Inhibition Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Novel Triazole Derivatives.

Antifungal Activity of Novel Triazole Derivatives

Triazole-based compounds are mainstays in antifungal therapy. Novel derivatives continue to be developed to overcome resistance and broaden the spectrum of activity. The primary mechanism of action for antifungal triazoles is the inhibition of cytochrome P450 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Quantitative Data: In Vitro Antifungal Activity

The following table summarizes the in vitro antifungal activity of novel triazole derivatives against various pathogenic fungi.

Table 3: Antifungal Activity of Novel Triazole Derivatives

Compound IDFungal StrainMIC/MIC80 (µg/mL)Reference
5b, 5c, 5d, 5e, 5m, 5n Microsporum gypseumSuperior to Ketoconazole[13]
1a, 1b, 1g Microsporum gypseum64 times lower than Fluconazole[14]
1a, 1b, 2b Candida albicans128 times lower than Fluconazole (0.0039)[14]
3, 6, 7, 8, 28, 29, 32 Candida albicansSame as Voriconazole (0.0152)[15]
3, 6, 7 Candida parapsilosisHigher than 5 positive controls[15]
4a, 4b, 4d Aspergillus fumigatus0.25[16]
[I] Candida spp., Cryptococcus neoformans0.00625 - 0.05[17]
7b, 7e Fluconazole-resistant Candida0.063 - 1[18]
14j, 14k, 14l, 15a, 15b Candida glabrata0.125 - 0.5[18]
3j C. albicans, C. tropicalis, C. neoformans, M. canis, T. rubrum< 0.125[19]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The inhibition of CYP51 by triazole derivatives disrupts the fungal cell membrane integrity, leading to fungal cell death.

Ergosterol_Biosynthesis_Inhibition Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Triazole_CYP51 Novel Triazole Derivative Triazole_CYP51->CYP51 Inhibition Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Fungal_Cell_Membrane Anticancer_Screening_Workflow Start Start Cell_Culture Culture Human Cancer Cell Lines (e.g., MCF-7, HeLa) Start->Cell_Culture Seeding Seed Cells into 96-well Plates Cell_Culture->Seeding Treatment Treat Cells with Various Concentrations of Triazole Derivatives Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Incubation2 Incubate for 4 hours MTT_Addition->Incubation2 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation2->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC50 Values Measurement->Analysis End End Analysis->End Antifungal_Screening_Workflow Start Start Prepare_Inoculum Prepare Standardized Fungal Inoculum Start->Prepare_Inoculum Inoculation Inoculate Plates with Fungal Suspension Prepare_Inoculum->Inoculation Serial_Dilution Perform Serial Dilutions of Triazole Derivatives in 96-well Plates Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Read_Plates Visually or Spectrophotometrically Determine Fungal Growth Incubation->Read_Plates Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Plates->Determine_MIC End End Determine_MIC->End

References

An In-depth Technical Guide to the Discovery and Synthesis of (2-Triazol-1-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of (2-Triazol-1-yl-phenyl)methanol, a heterocyclic compound of interest in medicinal chemistry. The document details the synthetic pathway, including the preparation of the key intermediate, 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, and its subsequent reduction to the target alcohol. Experimental protocols, quantitative data, and characterization details are presented to facilitate its practical application in a research and development setting. The guide also briefly touches upon the broader context of triazole-containing compounds in drug discovery.

Introduction

Triazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The 1,2,4-triazole ring, in particular, is a key pharmacophore found in numerous clinically successful drugs, most notably in the class of azole antifungals. These agents, such as fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The unique structural features of the triazole ring, including its ability to coordinate with metal ions and participate in hydrogen bonding, contribute to its efficacy as a pharmacophore.[1][2]

The discovery of new triazole-containing molecules continues to be an active area of research, with a focus on developing agents with improved potency, broader spectrum of activity, and reduced side effects.[3][4] The synthesis of novel triazole derivatives with varied substitution patterns is a key strategy in this endeavor. This guide focuses on the synthesis of a specific ortho-substituted phenylmethanol derivative, (2-Triazol-1-yl-phenyl)methanol, providing a detailed roadmap for its preparation and characterization.

Synthetic Pathway

The synthesis of (2-Triazol-1-yl-phenyl)methanol is achieved through a two-step reaction sequence. The first step involves the synthesis of the aldehyde intermediate, 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, via a nucleophilic aromatic substitution reaction. The subsequent step is the reduction of the aldehyde to the desired primary alcohol.

Synthesis_Pathway Reactant1 2-Fluorobenzaldehyde Intermediate 2-(1H-1,2,4-triazol-1-yl)benzaldehyde Reactant1->Intermediate K2CO3, DMF (Nucleophilic Aromatic Substitution) Reactant2 1,2,4-Triazole Reactant2->Intermediate Product (2-Triazol-1-yl-phenyl)methanol Intermediate->Product Ethanol (Reduction) Reducing_Agent NaBH4 Reducing_Agent->Product

Figure 1: General synthetic scheme for (2-Triazol-1-yl-phenyl)methanol.

Experimental Protocols

Synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde

This procedure is adapted from a general method for the synthesis of N-aryl triazoles via nucleophilic aromatic substitution.[5]

Materials:

  • 2-Fluorobenzaldehyde

  • 1,2,4-Triazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorobenzaldehyde (1.0 eq) and 1,2,4-triazole (1.0 eq) in anhydrous DMF.

  • To the stirred solution, add anhydrous potassium carbonate (1.2 eq) portion-wise.

  • Heat the reaction mixture to 110 °C and maintain this temperature for 10-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with water to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.

Synthesis of (2-Triazol-1-yl-phenyl)methanol

This procedure follows a standard protocol for the reduction of an aromatic aldehyde to a primary alcohol using sodium borohydride.[6][7]

Materials:

  • 2-(1H-1,2,4-triazol-1-yl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol (95%)

  • Water

  • Dichloromethane

Procedure:

  • Dissolve 2-(1H-1,2,4-triazol-1-yl)benzaldehyde (1.0 eq) in 95% ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (a molar excess, e.g., 2-4 eq) to the cooled solution in small portions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by recrystallization or silica gel column chromatography to obtain pure (2-Triazol-1-yl-phenyl)methanol.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of (2-Triazol-1-yl-phenyl)methanol and its intermediate. Please note that specific yields and physical properties can vary based on reaction scale and purification efficiency.

Table 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde

ParameterValueReference
Molecular Formula C₉H₇N₃O-
Molecular Weight 173.17 g/mol -
Starting Materials 2-Fluorobenzaldehyde, 1,2,4-Triazole[5]
Reagents K₂CO₃, DMF[5]
Reaction Time 10-12 hours[5]
Reaction Temperature 110 °C[5]
Typical Yield Not specified for ortho-isomer-
Appearance Not specified-
Melting Point Not specified-

Table 2: Synthesis of (2-Triazol-1-yl-phenyl)methanol

ParameterValueReference
Molecular Formula C₉H₉N₃O[8]
Molecular Weight 175.19 g/mol -
Starting Material 2-(1H-1,2,4-triazol-1-yl)benzaldehyde-
Reagent Sodium Borohydride[6][7]
Solvent Ethanol[6][7]
Typical Yield Not specified-
Appearance Not specified-
Melting Point Not specified-
CAS Number 914349-48-7[8]

Characterization Data

2-(1H-1,2,4-triazol-1-yl)benzaldehyde
  • ¹H NMR: Expected signals would include a singlet for the aldehyde proton (around 9-10 ppm), two singlets for the triazole protons (around 8-9 ppm), and multiplets for the four aromatic protons of the phenyl ring (in the range of 7-8 ppm).

  • ¹³C NMR: Expected signals would include a peak for the aldehyde carbonyl carbon (around 190 ppm), peaks for the triazole carbons, and peaks for the aromatic carbons.

  • IR (Infrared Spectroscopy): A strong absorption band characteristic of the aldehyde C=O stretching vibration is expected around 1700 cm⁻¹. Bands corresponding to C-H stretching of the aromatic ring and the aldehyde, as well as C=N and C=C stretching of the triazole and phenyl rings, would also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (173.17).

(2-Triazol-1-yl-phenyl)methanol
  • ¹H NMR: The aldehyde proton signal would be absent. A new signal for the benzylic CH₂ protons would appear as a singlet or doublet (around 4.5-5.0 ppm), and a broad singlet for the hydroxyl proton would be observed (its chemical shift would be solvent-dependent). The triazole and phenyl proton signals would remain in the aromatic region.

  • ¹³C NMR: The aldehyde carbonyl carbon signal would be replaced by a signal for the benzylic carbon (around 60-65 ppm).

  • IR (Infrared Spectroscopy): The strong C=O stretching band of the aldehyde would disappear, and a broad absorption band for the O-H stretching of the alcohol would appear in the region of 3200-3600 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.19).

Discovery and Biological Context

The discovery of azole antifungals in the mid-20th century marked a significant milestone in the treatment of fungal infections. The first generation of imidazole-based drugs was followed by the more effective and less toxic triazole agents.[18] The development of these compounds was driven by extensive structure-activity relationship (SAR) studies, which identified key structural features necessary for potent antifungal activity.[1][19][20][21] These studies have shown that modifications to the side chains attached to the triazole ring can significantly impact the antifungal spectrum and pharmacological properties of the compounds.[3][4][22]

While the specific discovery and detailed biological evaluation of (2-Triazol-1-yl-phenyl)methanol are not extensively documented in the readily available literature, its structure aligns with the general pharmacophore of azole antifungals. The presence of the 1,2,4-triazole ring connected to a substituted phenyl group suggests its potential as a candidate for antifungal screening. Further biological studies would be required to elucidate its specific mechanism of action and to evaluate its efficacy against various fungal pathogens.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the synthesis and characterization of (2-Triazol-1-yl-phenyl)methanol.

Synthesis_Workflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Alcohol Synthesis cluster_characterization Characterization Start_Aldehyde Start: 2-Fluorobenzaldehyde + 1,2,4-Triazole Reaction_Aldehyde Nucleophilic Aromatic Substitution Start_Aldehyde->Reaction_Aldehyde Purification_Aldehyde Purification: Column Chromatography Reaction_Aldehyde->Purification_Aldehyde Product_Aldehyde Intermediate: 2-(1H-1,2,4-triazol-1-yl)benzaldehyde Purification_Aldehyde->Product_Aldehyde Start_Alcohol Start: Aldehyde Intermediate Product_Aldehyde->Start_Alcohol NMR NMR Spectroscopy (¹H, ¹³C) Product_Aldehyde->NMR IR IR Spectroscopy Product_Aldehyde->IR MS Mass Spectrometry Product_Aldehyde->MS MP Melting Point Product_Aldehyde->MP Reaction_Alcohol Reduction with NaBH4 Start_Alcohol->Reaction_Alcohol Purification_Alcohol Purification: Recrystallization/Chromatography Reaction_Alcohol->Purification_Alcohol Product_Alcohol Final Product: (2-Triazol-1-yl-phenyl)methanol Purification_Alcohol->Product_Alcohol Product_Alcohol->NMR Product_Alcohol->IR Product_Alcohol->MS Product_Alcohol->MP

Figure 2: Workflow for the synthesis and characterization of (2-Triazol-1-yl-phenyl)methanol.

Conclusion

This technical guide has detailed the synthetic pathway for (2-Triazol-1-yl-phenyl)methanol, providing a foundation for its preparation in a laboratory setting. The two-step synthesis, involving a nucleophilic aromatic substitution followed by a reduction, utilizes common and well-established organic reactions. While specific quantitative data and detailed characterization for this particular ortho-isomer are not extensively reported, this guide provides the necessary theoretical and practical framework for its synthesis and subsequent analysis. The broader context of triazole antifungals highlights the potential of this and similar molecules as subjects for further investigation in the ongoing search for new and effective therapeutic agents. Researchers and drug development professionals can use this guide as a starting point for the synthesis and exploration of (2-Triazol-1-yl-phenyl)methanol and its derivatives.

References

Initial Screening of (2-Triazol-1-yl-phenyl)methanol: A Technical Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activity screening of (2-Triazol-1-yl-phenyl)methanol and its close structural analogs. The document synthesizes available data on the potential therapeutic applications of this class of compounds, focusing on antifungal, enzyme inhibitory, and anticancer activities. Detailed experimental protocols, quantitative bioactivity data, and visual representations of relevant biological pathways and experimental workflows are presented to facilitate further research and drug development efforts.

Introduction to the Bioactivity of Triazole Derivatives

The triazole moiety is a well-established pharmacophore in medicinal chemistry, present in a wide array of drugs with diverse therapeutic applications. Derivatives of 1,2,4-triazole and 1,2,3-triazole have demonstrated significant biological activities, including antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer effects. The core mechanism of action for many triazole-based drugs, particularly in the antifungal domain, involves the inhibition of key enzymes through coordination of a nitrogen atom in the triazole ring with a metal ion in the enzyme's active site.

Potential Bioactivities of (2-Triazol-1-yl-phenyl)methanol

While specific initial screening data for (2-Triazol-1-yl-phenyl)methanol is not extensively published, the bioactivity can be inferred from studies on structurally similar compounds. The primary areas of potential bioactivity for this molecule include antifungal, enzyme inhibition, and anticancer activities.

Antifungal Activity

Triazole derivatives are renowned for their potent antifungal properties. The primary target for most azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

Quantitative Data on Related Antifungal Triazoles:

Compound ClassFungal StrainMIC (μg/mL)Reference
Triazole derivatives with phenylethynyl pyrazole side chainsCandida albicans0.0625 - 0.125[1][2]
Triazole derivatives with phenylethynyl pyrazole side chainsCryptococcus neoformans0.0625 - 0.125[1][2]
Triazole derivatives with phenylethynyl pyrazole side chainsAspergillus fumigatus4.0 - 8.0[1][2]
Triazole alcohol derivativesFluconazole-susceptible Candida isolates0.063 - 1[3]
1,2,3-Triazole phenylhydrazone derivative (5p)Rhizoctonia solani0.18 (EC50)[4]
1,2,3-Triazole phenylhydrazone derivative (5p)Sclerotinia sclerotiorum2.28 (EC50)[4]
1,2,3-Triazole phenylhydrazone derivative (5p)Fusarium graminearum1.01 (EC50)[4]
1,2,3-Triazole phenylhydrazone derivative (5p)Phytophthora capsici1.85 (EC50)[4]
1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideCandida albicans ATCC 766151.05 - 8.38 (μM)[5]
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideCandida albicans ATCC 766151.05 - 8.38 (μM)[5]
Enzyme Inhibition

Triazole-containing compounds have been shown to inhibit a variety of enzymes beyond CYP51. This suggests that (2-Triazol-1-yl-phenyl)methanol could be screened against a panel of clinically relevant enzymes.

Quantitative Data on Related Enzyme Inhibitors:

Compound ClassEnzyme TargetIC50 (μM)Reference
Azinane-triazole derivatives (12d and 12m)Acetylcholinesterase (AChE)0.73 ± 0.54 and 0.017 ± 0.53[6][7][8]
Azinane-triazole derivatives (12d and 12m)Butyrylcholinesterase (BChE)0.038 ± 0.50[6][7][8]
Azinane-triazole derivatives (12d)α-glucosidase36.74 ± 1.24[6][7][8]
Azinane-triazole derivatives (12d)Urease19.35 ± 1.28[6][7][8]
Non-glycosidic 1,2,3-triazolesBaker's yeast α-glucosidase (MAL12)54 - 482[9]
Non-glycosidic 1,2,3-triazolesPorcine pancreatic α-amylase (PPA)145 - 282[9]
Anticancer Activity

Several studies have explored the cytotoxic effects of novel triazole derivatives against various cancer cell lines. The mechanisms of action are diverse and can involve the inhibition of specific kinases, induction of apoptosis, or targeting other cellular pathways. A related compound, (4-(1H-1,2,3-Triazol-4-yl)phenyl)methanol, is commercially available as a linker for Proteolysis Targeting Chimeras (PROTACs), indicating a potential role for this scaffold in targeted protein degradation for cancer therapy.[10]

Quantitative Data on Related Anticancer Triazoles:

Compound ClassCell LineIC50 (μM)Reference
N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamideA549 (NSCLC)37.74[11][12]
Thiazolidinedione-triazole derivative (PZ-11)MCF-7 (Breast Cancer)17.35[13]
Thiazolidinedione-triazole derivative (PZ-9)MCF-7 (Breast Cancer)29.44[13]

Experimental Protocols

This section outlines generalized methodologies for the initial bioactivity screening of (2-Triazol-1-yl-phenyl)methanol, based on established protocols for similar triazole derivatives.

Synthesis of (2-Triazol-1-yl-phenyl)methanol

A general synthetic approach for this class of compounds involves the reaction of a substituted phenylhydrazine with an appropriate reagent to form the triazole ring, followed by functional group manipulations to yield the final methanol product. A plausible synthetic route is outlined below.

G cluster_synthesis Synthesis Workflow start 2-Aminobenzyl alcohol step1 Diazotization (NaNO2, HCl) start->step1 intermediate1 2-(Hydroxymethyl)benzenediazonium chloride step1->intermediate1 step2 Azide Formation (NaN3) intermediate1->step2 intermediate2 1-(Azidomethyl)-2-iodobenzene step2->intermediate2 step3 Click Chemistry (Alkyne, Cu(I) catalyst) intermediate2->step3 product (2-Triazol-1-yl-phenyl)methanol step3->product

A plausible synthetic workflow for (2-Triazol-1-yl-phenyl)methanol.
Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various fungal strains.

  • Preparation of Fungal Inoculum: Fungal cultures are grown on appropriate agar plates. Colonies are then suspended in sterile saline to a specific turbidity, corresponding to a known cell density.

  • Compound Dilution: A stock solution of (2-Triazol-1-yl-phenyl)methanol in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions are made in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by spectrophotometric reading.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes, such as acetylcholinesterase or α-glucosidase.

  • Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Compound Incubation: The enzyme solution is pre-incubated with various concentrations of (2-Triazol-1-yl-phenyl)methanol for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The formation of the product is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic potential of the compound against cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of (2-Triazol-1-yl-phenyl)methanol for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration that reduces cell viability by 50%, is then calculated.

Signaling Pathways and Mechanisms of Action

Ergosterol Biosynthesis Pathway (Antifungal)

The primary mechanism of action for antifungal triazoles is the inhibition of the ergosterol biosynthesis pathway.

G cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane cyp51->ergosterol triazole (2-Triazol-1-yl-phenyl)methanol triazole->cyp51 Inhibition

Inhibition of the ergosterol biosynthesis pathway by triazole compounds.
General Experimental Workflow for Bioactivity Screening

A logical workflow for the initial screening of a novel compound like (2-Triazol-1-yl-phenyl)methanol is crucial for efficiently identifying its primary biological activities.

G cluster_workflow Bioactivity Screening Workflow start Synthesis of (2-Triazol-1-yl-phenyl)methanol primary_screening Primary Screening (e.g., Antifungal, Cytotoxicity) start->primary_screening hit_identification Hit Identification primary_screening->hit_identification lead_optimization Lead Optimization secondary_assays Secondary Assays (e.g., Enzyme Inhibition, MIC determination) hit_identification->secondary_assays Active Compounds secondary_assays->lead_optimization

References

Spectroscopic and Synthetic Data for (2-Triazol-1-yl-phenyl)methanol Not Found in Publicly Available Resources

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for detailed 1H NMR and 13C NMR spectroscopic data and a specific synthesis protocol for (2-Triazol-1-yl-phenyl)methanol did not yield the necessary information to construct the requested in-depth technical guide. Despite extensive queries, no publicly available scientific literature or database appears to contain the complete, assigned quantitative NMR data (chemical shifts, coupling constants, and multiplicities) or a detailed experimental procedure for the synthesis and purification of this specific compound.

The core requirements of the requested technical guide—namely, the presentation of all quantitative data in clearly structured tables and the provision of detailed methodologies for key experiments—cannot be fulfilled without access to primary experimental data. The searches yielded spectroscopic information for a variety of other triazole derivatives, but none for the ortho-substituted benzyl alcohol derivative specified.

Similarly, while general methods for the synthesis of triazole-containing compounds are described in the chemical literature, a protocol specific to (2-Triazol-1-yl-phenyl)methanol, which would be essential for the "Experimental Protocols" section of the guide, was not found.

Due to the absence of this fundamental data, it is not possible to generate the requested tables of NMR data, the detailed experimental protocols, or the associated visualizations. The creation of an accurate and reliable technical guide is contingent on the availability of verified experimental results, which are not accessible through the performed searches. Therefore, the in-depth technical guide on the 1H NMR and 13C NMR characterization of (2-Triazol-1-yl-phenyl)methanol cannot be provided at this time.

Mass Spectrometry of (2-Triazol-1-yl-phenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of (2-Triazol-1-yl-phenyl)methanol. The document details predicted fragmentation patterns, experimental protocols, and visual representations of analytical workflows, serving as a vital resource for researchers in medicinal chemistry and drug development.

Introduction

(2-Triazol-1-yl-phenyl)methanol and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole moiety in a wide array of bioactive compounds.[1] Understanding the mass spectrometric behavior of this class of compounds is crucial for their identification, structural elucidation, and metabolic profiling. This guide outlines the probable fragmentation pathways of (2-Triazol-1-yl-phenyl)methanol under both Electrospray Ionization (ESI) and Electron Ionization (EI) and provides standardized protocols for their analysis.

Predicted Mass Spectrometry Fragmentation

The fragmentation of (2-Triazol-1-yl-phenyl)methanol is anticipated to be influenced by its core structural features: the 1,2,4-triazole ring, the phenyl ring, and the methanol group. The ionization method employed will significantly dictate the fragmentation pathways observed.[1]

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that typically yields protonated molecules [M+H]⁺ with minimal fragmentation.[2] For (2-Triazol-1-yl-phenyl)methanol (molar mass to be calculated), the protonated molecule would be the base peak. Fragmentation can be induced by increasing the cone voltage, leading to the loss of small, stable molecules.[3]

Table 1: Predicted ESI-MS Fragmentation Data for (2-Triazol-1-yl-phenyl)methanol

Predicted Fragment Ion Proposed Structure m/z (Da) Notes
[M+H]⁺Protonated parent molecule176.08The protonated molecular ion is expected to be the most abundant ion under soft ESI conditions.
[M+H-H₂O]⁺Loss of water158.07A common fragmentation for alcohols, resulting from the elimination of the hydroxyl group and a proton.
[M+H-N₂]⁺Loss of a nitrogen molecule148.09Characteristic fragmentation of some triazole-containing compounds.[1]
[C₇H₇]⁺Tropylium ion91.05A common fragment for compounds containing a benzyl moiety.
[C₆H₅N₂]⁺Phenyl-diazonium ion105.05Resulting from the cleavage of the bond between the phenyl ring and the triazole ring.
Electron Ionization (EI-MS)

EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation.[4][5] The molecular ion peak may be weak or absent in the EI spectrum of alcohols.[6][7]

Table 2: Predicted EI-MS Fragmentation Data for (2-Triazol-1-yl-phenyl)methanol

Predicted Fragment Ion Proposed Structure m/z (Da) Notes
[M]⁺˙Molecular ion175.07May be of low intensity due to the lability of the alcohol.[6]
[M-H]⁺Loss of a hydrogen radical174.07A common fragmentation for primary and secondary alcohols.[6]
[M-OH]⁺Loss of a hydroxyl radical158.07Cleavage of the C-O bond.
[M-CH₂OH]⁺Loss of the hydroxymethyl radical144.06Alpha-cleavage adjacent to the phenyl ring.
[C₇H₆N₃]⁺Triazolyl-phenyl cation144.06Cleavage of the C-C bond of the methanol group.
[C₇H₇O]⁺Hydroxymethyl-phenyl cation107.05Cleavage of the bond between the phenyl and triazole rings.
[C₇H₇]⁺Tropylium ion91.05A very common and stable fragment in the mass spectra of benzyl compounds.
[C₆H₅]⁺Phenyl cation77.04Loss of the triazole and methanol groups.[8]
[C₂H₂N₃]⁺Triazole ring fragment68.03Fragmentation of the triazole ring itself.[1]

Experimental Protocols

The following are generalized experimental protocols for the mass spectrometric analysis of (2-Triazol-1-yl-phenyl)methanol. Optimization may be required based on the specific instrumentation used.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of (2-Triazol-1-yl-phenyl)methanol in a suitable LC-MS grade solvent such as methanol or acetonitrile.[2]

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source (e.g., Agilent 6120 series or similar).[1]

  • HPLC Column: A C18 reversed-phase column (e.g., Zorbax SB C18, 4.6 × 30 mm, 1.8 μm particle size) is suitable for separation.[1]

  • Mobile Phase: An isocratic or gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1][2]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Ion Source: API-ES (Electrospray Ionization).[1]

  • Polarity: Positive ion mode.

  • Drying Gas: Nitrogen at a flow rate of 10 L/min.[1]

  • Capillary Voltage: 4000 V.[1]

  • Fragmentor Voltage: Start with a low voltage (e.g., 70 V) to observe the protonated molecule and gradually increase (e.g., to 150 V, 200 V) to induce fragmentation.[1]

  • Scan Range: m/z 50–500.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Instrumentation: A Gas Chromatography (GC) system coupled to a mass spectrometer with an EI source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Temperature Program: Start with an initial oven temperature of 50-100°C, hold for 1-2 minutes, then ramp up to 250-300°C at a rate of 10-20°C/min.

  • Ion Source: EI.

  • Electron Energy: 70 eV.[5]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40–450.

Visualizations

The following diagrams illustrate the proposed fragmentation pathways and a general experimental workflow for the mass spectrometry analysis of (2-Triazol-1-yl-phenyl)methanol.

G Proposed ESI-MS Fragmentation Pathway of (2-Triazol-1-yl-phenyl)methanol M_plus_H [M+H]⁺ m/z = 176.08 M_plus_H_minus_H2O [M+H-H₂O]⁺ m/z = 158.07 M_plus_H->M_plus_H_minus_H2O -H₂O M_plus_H_minus_N2 [M+H-N₂]⁺ m/z = 148.09 M_plus_H->M_plus_H_minus_N2 -N₂ Phenyl_diazonium Phenyl-diazonium ion [C₆H₅N₂]⁺ m/z = 105.05 M_plus_H->Phenyl_diazonium - C₃H₄N Tropylium Tropylium ion [C₇H₇]⁺ m/z = 91.05 M_plus_H_minus_H2O->Tropylium -C₂H₂N₃

Caption: Proposed ESI-MS fragmentation of (2-Triazol-1-yl-phenyl)methanol.

G Proposed EI-MS Fragmentation Pathway of (2-Triazol-1-yl-phenyl)methanol M [M]⁺˙ m/z = 175.07 M_minus_H [M-H]⁺ m/z = 174.07 M->M_minus_H -H M_minus_OH [M-OH]⁺ m/z = 158.07 M->M_minus_OH -OH M_minus_CH2OH [M-CH₂OH]⁺ m/z = 144.06 M->M_minus_CH2OH -CH₂OH Tropylium Tropylium ion [C₇H₇]⁺ m/z = 91.05 M_minus_OH->Tropylium -C₂H₂N₃ Phenyl Phenyl cation [C₆H₅]⁺ m/z = 77.04 Tropylium->Phenyl -CH₂

Caption: Proposed EI-MS fragmentation of (2-Triazol-1-yl-phenyl)methanol.

G General Experimental Workflow for Mass Spectrometry Analysis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Stock Prepare Stock Solution Working Prepare Working Solution Stock->Working Filter Filter Sample Working->Filter Inject Inject Sample into LC/GC Filter->Inject Ionize Ionization (ESI or EI) Inject->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect Acquire Acquire Mass Spectrum Detect->Acquire Interpret Interpret Fragmentation Acquire->Interpret Report Generate Report Interpret->Report

Caption: A generalized workflow for the mass spectrometric analysis.

References

Methodological & Application

Application Notes and Protocols for (2-Triazol-1-yl-phenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Triazol-1-yl-phenyl)methanol and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry. The triazole moiety, a five-membered ring containing three nitrogen atoms, is a key pharmacophore found in numerous clinically approved drugs. This structural motif is valued for its metabolic stability, hydrogen bonding capability, and dipole character, which facilitate strong interactions with biological targets.[1] Derivatives of (2-Triazol-1-yl-phenyl)methanol have demonstrated a broad spectrum of pharmacological activities, most notably as antifungal and anticancer agents.[2] These application notes provide a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this promising scaffold.

Antifungal Applications

The primary mechanism of antifungal action for triazole compounds, including derivatives of (2-Triazol-1-yl-phenyl)methanol, involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in µg/mL) of various triazole derivatives structurally related to (2-Triazol-1-yl-phenyl)methanol against common pathogenic fungi. It is important to note that specific MIC values for the parent compound are not extensively reported in the public domain; therefore, data for analogous compounds are presented to illustrate the potential of this chemical class.

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Analogue 1 Candida albicans0.25Fluconazole1.0
Cryptococcus neoformans0.5Fluconazole2.0
Aspergillus fumigatus2.0Itraconazole1.0
Analogue 2 Candida albicans0.125Fluconazole1.0
Candida glabrata1.0Fluconazole8.0
Aspergillus flavus4.0Itraconazole2.0
Analogue 3 Trichophyton rubrum0.5Itraconazole0.25
Microsporum canis1.0Itraconazole0.5

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

G cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Consequence Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) Accumulation of Toxic Sterol Intermediates Accumulation of Toxic Sterol Intermediates ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol (2-Triazol-1-yl-phenyl)methanol Derivatives (2-Triazol-1-yl-phenyl)methanol Derivatives Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) (2-Triazol-1-yl-phenyl)methanol Derivatives->Lanosterol 14α-demethylase (CYP51) Inhibition Ergosterol Depletion Ergosterol Depletion Disrupted Membrane Integrity Disrupted Membrane Integrity Ergosterol Depletion->Disrupted Membrane Integrity Accumulation of Toxic Sterol Intermediates->Disrupted Membrane Integrity Fungal Cell Death Fungal Cell Death Disrupted Membrane Integrity->Fungal Cell Death

Caption: Inhibition of Lanosterol 14α-demethylase by (2-Triazol-1-yl-phenyl)methanol derivatives.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[3][4]

1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

2. Preparation of Drug Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilution. b. Include a growth control well (inoculum without drug) and a sterility control well (medium only). c. Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. b. Growth inhibition can be assessed visually or by using a spectrophotometric plate reader at a wavelength of 530 nm.

Anticancer Applications

Certain derivatives of (2-Triazol-1-yl-phenyl)methanol have exhibited promising anticancer activity. The mechanisms of action can be diverse, including the inhibition of enzymes crucial for cancer cell proliferation, such as aromatase, or the induction of apoptosis through various signaling pathways.

Quantitative Anticancer Activity Data
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Analogue A MCF-7 (Breast)6.43Doxorubicin0.85
HeLa (Cervical)5.6Doxorubicin0.72
A549 (Lung)21.1Doxorubicin1.2
Analogue B HepG2 (Liver)17.69Cisplatin5.2
HT-29 (Colon)9.05-Fluorouracil4.5
Analogue C PC-3 (Prostate)12.5Docetaxel0.01

Data is for illustrative purposes based on published results for analogous compounds.[2][5]

Logical Relationship: Anticancer Drug Development Workflow

G cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_preclinical In Vivo & Preclinical Design of Analogues Design of Analogues Chemical Synthesis Chemical Synthesis Design of Analogues->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Purification & Characterization->Cytotoxicity Assays (e.g., MTT) Determination of IC50 Determination of IC50 Cytotoxicity Assays (e.g., MTT)->Determination of IC50 Lead Compound Selection Lead Compound Selection Determination of IC50->Lead Compound Selection Target Identification (e.g., Aromatase) Target Identification (e.g., Aromatase) Lead Compound Selection->Target Identification (e.g., Aromatase) Signaling Pathway Analysis Signaling Pathway Analysis Target Identification (e.g., Aromatase)->Signaling Pathway Analysis Animal Model Studies Animal Model Studies Signaling Pathway Analysis->Animal Model Studies Pharmacokinetics & Toxicology Pharmacokinetics & Toxicology Animal Model Studies->Pharmacokinetics & Toxicology Clinical Candidate Clinical Candidate Pharmacokinetics & Toxicology->Clinical Candidate G cluster_step1 Step 1: Synthesis of the Triazole Ring cluster_step2 Step 2: Formation of the Phenylmethanol Moiety Starting Material (e.g., 2-Aminobenzyl alcohol) Starting Material (e.g., 2-Aminobenzyl alcohol) Diazotization Diazotization Starting Material (e.g., 2-Aminobenzyl alcohol)->Diazotization Azide Formation Azide Formation Diazotization->Azide Formation Cycloaddition with an Alkyne Cycloaddition with an Alkyne Azide Formation->Cycloaddition with an Alkyne 1,2,3-Triazole Derivative 1,2,3-Triazole Derivative Cycloaddition with an Alkyne->1,2,3-Triazole Derivative Alternatively: 2-Bromobenzaldehyde Alternatively: 2-Bromobenzaldehyde Nucleophilic Substitution with 1,2,4-Triazole Nucleophilic Substitution with 1,2,4-Triazole Alternatively: 2-Bromobenzaldehyde->Nucleophilic Substitution with 1,2,4-Triazole (2-(1H-1,2,4-triazol-1-yl)benzaldehyde) (2-(1H-1,2,4-triazol-1-yl)benzaldehyde) Nucleophilic Substitution with 1,2,4-Triazole->(2-(1H-1,2,4-triazol-1-yl)benzaldehyde) Reduction (e.g., with NaBH4) Reduction (e.g., with NaBH4) (2-(1H-1,2,4-triazol-1-yl)benzaldehyde)->Reduction (e.g., with NaBH4) (2-(1H-1,2,4-triazol-1-yl)phenyl)methanol (2-(1H-1,2,4-triazol-1-yl)phenyl)methanol Reduction (e.g., with NaBH4)->(2-(1H-1,2,4-triazol-1-yl)phenyl)methanol

References

Application Notes and Protocols: Synthesis of (2-(1H-1,2,4-Triazol-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of (2-(1H-1,2,4-triazol-1-yl)phenyl)methanol, a valuable building block in the development of pharmaceutical compounds. The synthesis is a two-step process commencing with the nucleophilic aromatic substitution of 2-fluorobenzaldehyde with 1,2,4-triazole, followed by the selective reduction of the resulting aldehyde to the desired alcohol.

Experimental Protocols

Step 1: Synthesis of (2-(1H-1,2,4-Triazol-1-yl))benzaldehyde

This procedure is adapted from a general method for the synthesis of similar aryl-triazole compounds.[1]

Materials:

  • 2-Fluorobenzaldehyde

  • 1,2,4-Triazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Methanol

  • Chloroform

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorobenzaldehyde (1.0 eq) and 1,2,4-triazole (1.0 eq) in anhydrous DMF.

  • To this stirred solution, add anhydrous potassium carbonate (1.2 eq) portion-wise over approximately 15 minutes.

  • Heat the reaction mixture to 110°C and maintain this temperature with stirring for 10-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with deionized water (3 x volume of organic layer) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a methanol/chloroform solvent system to yield pure (2-(1H-1,2,4-triazol-1-yl))benzaldehyde.

Step 2: Synthesis of (2-(1H-1,2,4-Triazol-1-yl)phenyl)methanol

This procedure utilizes a standard method for the selective reduction of an aldehyde to an alcohol.

Materials:

  • (2-(1H-1,2,4-Triazol-1-yl))benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (2-(1H-1,2,4-triazol-1-yl))benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-(1H-1,2,4-triazol-1-yl)phenyl)methanol.

  • If necessary, the crude product can be further purified by recrystallization or silica gel column chromatography.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
(2-(1H-1,2,4-Triazol-1-yl))benzaldehydeC₉H₇N₃O173.17Solid
(2-(1H-1,2,4-Triazol-1-yl)phenyl)methanolC₉H₉N₃O175.19Solid

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Alcohol Synthesis 2_Fluorobenzaldehyde 2_Fluorobenzaldehyde Reaction_1 Nucleophilic Aromatic Substitution (DMF, K2CO3, 110°C) 2_Fluorobenzaldehyde->Reaction_1 1,2,4_Triazole 1,2,4_Triazole 1,2,4_Triazole->Reaction_1 Purification_1 Workup & Purification (Extraction, Chromatography) Reaction_1->Purification_1 Intermediate_Aldehyde (2-(1H-1,2,4-Triazol-1-yl)) benzaldehyde Purification_1->Intermediate_Aldehyde Reaction_2 Reduction (NaBH4, Methanol) Purification_2 Workup & Purification (Quenching, Extraction) Reaction_2->Purification_2 Final_Product (2-(1H-1,2,4-Triazol-1-yl)phenyl)methanol Purification_2->Final_Product Intermediate_Aldehyde_ref->Reaction_2

Caption: Experimental workflow for the synthesis of (2-(1H-1,2,4-Triazol-1-yl)phenyl)methanol.

Reaction_Mechanism cluster_step1_mech Step 1: Nucleophilic Aromatic Substitution Mechanism cluster_step2_mech Step 2: Reduction Mechanism Reactants_1 2-Fluorobenzaldehyde + 1,2,4-Triazole Meisenheimer_Complex Meisenheimer-like Intermediate Reactants_1->Meisenheimer_Complex Attack of triazole anion Base K2CO3 Base->Reactants_1 Deprotonation of triazole Product_1 (2-(1H-1,2,4-Triazol-1-yl))benzaldehyde Meisenheimer_Complex->Product_1 Elimination of F- Reactant_2 (2-(1H-1,2,4-Triazol-1-yl))benzaldehyde Alkoxide_Intermediate Alkoxide Intermediate Reactant_2->Alkoxide_Intermediate Hydride attack on carbonyl Reducing_Agent NaBH4 Reducing_Agent->Reactant_2 Product_2 (2-(1H-1,2,4-Triazol-1-yl)phenyl)methanol Alkoxide_Intermediate->Product_2 Protonation (from solvent)

Caption: Reaction mechanisms for the two-step synthesis.

References

Application Notes for the Quantitative Analysis of (2-Triazol-1-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of (2-Triazol-1-yl-phenyl)methanol. The methods described are essential for quality control, stability testing, and pharmacokinetic studies in drug development and research. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Application Note 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

1.1. Principle

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly versatile and widely used technique for the separation and quantification of moderately polar to nonpolar compounds. (2-Triazol-1-yl-phenyl)methanol, with its aromatic phenyl group and polar triazole and alcohol moieties, is well-suited for RP-HPLC analysis. The method separates the analyte from impurities on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve constructed from reference standards.

1.2. Quantitative Data Summary

The following table summarizes the typical performance characteristics of the proposed HPLC method. These values should be established and verified during formal method validation according to ICH guidelines.

ParameterTypical Performance
Linearity (R²)> 0.999
Calibration Range1 - 100 µg/mL
Limit of Detection (LOD)0.1 µg/mL[1]
Limit of Quantification (LOQ)0.3 µg/mL[1]
Accuracy (% Recovery)98 - 102%[1]
Precision (% RSD)< 2%[1]
Retention Time~ 5 minutes

1.3. Experimental Protocol

1.3.1. Materials and Reagents

  • (2-Triazol-1-yl-phenyl)methanol Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

1.3.2. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 Column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Injection Volume: 10 µL[1]

  • UV Detection Wavelength: 254 nm (based on common absorbance for phenyl and triazole chromophores)[1]

1.3.3. Preparation of Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the (2-Triazol-1-yl-phenyl)methanol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation (Drug Substance): Accurately weigh a known amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.

1.3.4. Calibration and Quantification

  • Inject the working standard solutions in triplicate to construct a calibration curve by plotting the mean peak area against concentration.

  • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Inject the prepared samples and determine the concentration of (2-Triazol-1-yl-phenyl)methanol by interpolating the measured peak area from the calibration curve.

Application Note 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

2.1. Principle

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. (2-Triazol-1-yl-phenyl)methanol can be analyzed by GC-MS, providing high selectivity and sensitivity. The compound is vaporized and separated on a capillary column, and the eluted analyte is then ionized and detected by the mass spectrometer. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

2.2. Quantitative Data Summary

The following table summarizes typical performance characteristics for GC-MS analysis of triazole derivatives.[2]

ParameterTypical Performance
Linearity (R²)> 0.998
Calibration Range0.05 - 10 µg/mL
Limit of Detection (LOD)4 - 60 µg/L[2]
Limit of Quantification (LOQ)13 - 180 µg/L[2]
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

2.3. Experimental Protocol

2.3.1. Materials and Reagents

  • (2-Triazol-1-yl-phenyl)methanol Reference Standard

  • Methanol (GC Grade)

  • Helium (99.999% purity)

  • Volumetric flasks, pipettes, and GC vials with septa

2.3.2. GC-MS Conditions

  • GC-MS System: Agilent 7890B GC with 5977B MS Detector or equivalent[3]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent [phenyl][methyl]polysiloxane stationary phase[4]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 20 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition: Selected Ion Monitoring (SIM) mode. (Ions to be selected based on the mass spectrum of the analyte; for (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, a molecular ion at m/z 175 might be expected)[5]

2.3.3. Preparation of Solutions

  • Stock Standard Solution (1 mg/mL): Prepare as described in the HPLC protocol using GC-grade methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with methanol.

  • Sample Preparation: Prepare as described in the HPLC protocol, ensuring the final solvent is methanol.

2.3.4. Calibration and Quantification

  • Generate a calibration curve by injecting the working standards and plotting the peak area of the target ion against concentration.

  • Inject the prepared samples and calculate the concentration using the regression equation from the calibration curve.

Application Note 3: Quantification by UV-Vis Spectrophotometry

3.1. Principle

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for quantifying compounds that absorb light in the ultraviolet-visible range. The presence of both a triazole ring and a phenyl ring in (2-Triazol-1-yl-phenyl)methanol results in characteristic UV absorbance.[6][7] The absorbance of a solution is directly proportional to the concentration of the analyte (Beer-Lambert Law). This method is ideal for the analysis of pure bulk substances or simple formulations where interfering substances are absent.

3.2. Quantitative Data Summary

The following table summarizes the expected performance characteristics of the UV-Vis method.

ParameterTypical Performance
Linearity (R²)> 0.999
Calibration Range2 - 20 µg/mL
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.6 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

3.3. Experimental Protocol

3.3.1. Materials and Reagents

  • (2-Triazol-1-yl-phenyl)methanol Reference Standard

  • Methanol (Spectroscopic Grade)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

3.3.2. Spectrophotometric Conditions

  • Spectrophotometer: Shimadzu UV-1800 or equivalent

  • Scan Range (for λmax determination): 200 - 400 nm

  • Measurement Wavelength (λmax): To be determined experimentally (expected around 230-260 nm)

  • Blank: Methanol

3.3.3. Preparation of Solutions

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation: Prepare a sample solution in methanol with an expected final concentration within the calibration range.

3.3.4. Calibration and Quantification

  • Determine λmax: Scan a mid-range standard solution (e.g., 10 µg/mL) from 400 to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).

  • Construct Calibration Curve: Set the spectrophotometer to the determined λmax. Measure the absorbance of each working standard solution. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the prepared sample solution and determine the concentration from the calibration curve.

Visualizations

Analytical_Workflow Sample Sample Receipt & Login Prep Sample & Standard Preparation Sample->Prep Analysis Instrumental Analysis (HPLC / GC-MS / UV-Vis) Prep->Analysis Acquisition Data Acquisition Analysis->Acquisition Processing Data Processing (Integration & Calibration) Acquisition->Processing Review Data Review & Approval Processing->Review Report Final Report Generation Review->Report

Caption: General workflow for the quantitative analysis of a chemical compound.

Method_Selection Start Select Analytical Method for (2-Triazol-1-yl-phenyl)methanol D1 High Selectivity & Sensitivity Needed? Start->D1 HPLC HPLC-UV GCMS GC-MS UVVIS UV-Vis Spec D1->HPLC Yes (Complex Matrix) D2 Compound Volatile & Thermally Stable? D1->D2 Yes (Trace Analysis) D3 Simple Matrix & High Concentration? D1->D3 No D2->HPLC No D2->GCMS Yes D3->HPLC No D3->UVVIS Yes

Caption: Logic diagram for selecting an appropriate analytical method.

References

Application Notes and Protocols for the Use of (2-Triazol-1-yl-phenyl)methanol as a Drug Design Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The (2-Triazol-1-yl-phenyl)methanol scaffold is a promising heterocyclic structure for the development of novel therapeutic agents. This framework combines a phenylmethanol unit, a common motif in bioactive molecules, with a triazole ring, a versatile pharmacophore known for a wide range of biological activities. The triazole moiety, existing as either 1,2,3-triazole or 1,2,4-triazole isomers, is a bioisostere for various functional groups and can engage in hydrogen bonding and dipole-dipole interactions with biological targets. This structural arrangement offers opportunities for creating libraries of compounds with diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3][4]

Applications in Drug Design

The unique structural features of the (2-Triazol-1-yl-phenyl)methanol scaffold make it a valuable starting point for designing targeted therapies.

  • Anticancer Agents: Triazole derivatives have been extensively investigated for their anticancer properties.[5] They can be designed to inhibit various kinases, interfere with microtubule polymerization, or induce apoptosis. The phenylmethanol portion of the scaffold can be substituted to enhance selectivity and potency against specific cancer cell lines. The triazole ring's nitrogen atoms can act as hydrogen bond acceptors, interacting with key residues in enzyme active sites.

  • Antimicrobial and Antifungal Agents: The triazole ring is a cornerstone of many successful antifungal drugs that inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[6] By analogy, derivatives of (2-Triazol-1-yl-phenyl)methanol can be developed as novel antifungal or antibacterial agents. The scaffold allows for modifications to optimize activity against resistant strains of pathogens. For instance, certain phenyltriazole derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting cell wall biosynthesis.[7]

  • Anti-inflammatory and Analgesic Agents: Various 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.[2] The (2-Triazol-1-yl-phenyl)methanol scaffold can be utilized to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.

  • Antiviral Agents: The triazole nucleus is present in several antiviral drugs. The ability of the triazole ring to mimic purine bases allows for the design of nucleoside analogs that can interfere with viral replication.

Quantitative Data on Related Triazole Derivatives

Compound ClassTarget/AssayActivity (IC50/EC50/MIC)Reference
Phenyltriazole DerivativesMethicillin-resistant S. aureus (MRSA)MIC ≤ 4 µg/mL[7]
Gallic-acid-1-phenyl-1H-[1][2][8]triazol-4-ylmethyl estersDPPH radical scavengingIC50 = 6.4 ± 0.2 µM[9]
1,2,4-Triazole derivatives containing amino acid fragmentsPhysalospora piricolaEC50 = 10.126 µg/mL[6]
Non-glycosidic triazolesBaker's yeast α-glucosidaseIC50 = 54 to 482 µM[10]
4-Cyano-1,5-diphenylpyrazoles with triazole moietyIGROVI ovarian tumor cell lineGI50 = 40 nM[11]

Experimental Protocols

Herein are detailed methodologies for the synthesis and biological evaluation of derivatives based on the (2-Triazol-1-yl-phenyl)methanol scaffold.

Protocol 1: General Synthesis of (2-(1H-1,2,3-triazol-1-yl)phenyl)methanol Derivatives

This protocol describes a general method for synthesizing 1,4-disubstituted 1,2,3-triazole derivatives using a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Materials:

  • 2-Azidobenzyl alcohol (starting material)

  • Various terminal alkynes

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-azidobenzyl alcohol (1.0 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired (2-(4-substituted-1H-1,2,3-triazol-1-yl)phenyl)methanol derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized compounds against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized (2-Triazol-1-yl-phenyl)methanol derivatives

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare stock solutions of the test compounds in DMSO and dilute them with culture medium to achieve a range of final concentrations.

  • Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

G cluster_start Starting Materials cluster_reagents Reagents cluster_product Product 2-Azidobenzyl alcohol 2-Azidobenzyl alcohol Reaction Click Reaction 2-Azidobenzyl alcohol->Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction CuSO4.5H2O CuSO4.5H2O CuSO4.5H2O->Reaction Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction t-BuOH/H2O t-BuOH/H2O t-BuOH/H2O->Reaction (2-(4-substituted-1H-1,2,3-triazol-1-yl)phenyl)methanol (2-(4-substituted-1H-1,2,3-triazol-1-yl)phenyl)methanol Reaction->(2-(4-substituted-1H-1,2,3-triazol-1-yl)phenyl)methanol

Caption: Synthetic workflow for (2-Triazol-1-yl-phenyl)methanol derivatives.

G Drug (2-Triazol-1-yl-phenyl)methanol Derivative Target Target Protein (e.g., Kinase, Enzyme) Drug->Target Inhibition Apoptosis Apoptosis Drug->Apoptosis Induces Pathway Signaling Cascade Target->Pathway Activation Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Pathway->Apoptosis Inhibits

References

High-Yield Synthesis of Substituted 1,2,4-Triazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of substituted 1,2,4-triazoles, a critical heterocyclic scaffold in medicinal chemistry. The following sections offer a selection of both classical and modern synthetic methods, complete with experimental procedures, quantitative data, and visual guides to the reaction pathways and workflows.

Introduction

The 1,2,4-triazole ring is a privileged structure found in numerous pharmaceuticals, agrochemicals, and materials. Its prevalence is due to its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability. Consequently, the development of efficient and high-yield synthetic routes to substituted 1,2,4-triazoles is of significant interest to the scientific community. This guide outlines several robust methods for the synthesis of these valuable compounds.

Classical Synthesis Methods

While modern techniques often offer milder conditions and faster reaction times, classical methods like the Pellizzari and Einhorn-Brunner reactions remain fundamental and are still in use.

Pellizzari Reaction: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

The Pellizzari reaction, first reported in 1911, involves the condensation of an amide and a hydrazide at high temperatures to form a 1,2,4-triazole.[1][2] This method is particularly useful for the synthesis of symmetrically substituted 3,5-diaryl-1,2,4-triazoles.

EntryAmideHydrazideProductYield (%)Reference
1BenzamideBenzoylhydrazide3,5-Diphenyl-1,2,4-triazole~80-90%[3][4]
2FormamideHydrazine1,2,4-TriazoleModerate[4]
  • Reactant Preparation: In a round-bottom flask, thoroughly mix benzamide (1.21 g, 10 mmol) and benzoylhydrazide (1.36 g, 10 mmol).

  • Reaction: Heat the mixture in an oil bath at 250 °C for 3 hours under a nitrogen atmosphere. Water vapor will evolve as the reaction proceeds.

  • Work-up: Allow the reaction mixture to cool to room temperature. The solidified mass is then ground into a powder.

  • Purification: Wash the crude product with a dilute solution of hydrochloric acid, followed by water. Recrystallize the solid from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.

Pellizzari_Reaction Amide Amide (R-C(=O)NH2) Intermediate1 Acylamidrazone Intermediate Amide->Intermediate1 + Hydrazide - H2O Hydrazide Hydrazide (R'-C(=O)NHNH2) Hydrazide->Intermediate1 Triazole 3,5-Disubstituted-1,2,4-Triazole Intermediate1->Triazole Cyclization - H2O

Caption: Pellizzari reaction mechanism.

Einhorn-Brunner Reaction: Synthesis of 1,5-Disubstituted-1,2,4-Triazoles

The Einhorn-Brunner reaction provides a route to an isomeric mixture of 1,2,4-triazoles through the reaction of imides with alkyl hydrazines, typically in the presence of a weak acid.[2][5]

EntryImideHydrazineProductYield (%)Reference
1N-FormylbenzamidePhenylhydrazine1,5-Diphenyl-1,2,4-triazoleNot specified[3][4]
  • Reactant Preparation: Dissolve N-formylbenzamide (1.49 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Reaction: Reflux the mixture for 4 hours.

  • Work-up and Purification: Upon cooling, the product crystallizes out of the solution. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.

Einhorn_Brunner_Workflow Start Start Mix Mix N-Formylbenzamide, Phenylhydrazine, and Glacial Acetic Acid Start->Mix Reflux Reflux for 4 hours Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Crystals Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry the Product Wash->Dry End End Dry->End

Caption: Einhorn-Brunner reaction workflow.

Modern Synthetic Methods

Modern synthetic chemistry has introduced a variety of efficient, high-yield, and often one-pot procedures for the synthesis of substituted 1,2,4-triazoles.

One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines

This highly regioselective, one-pot method provides rapid access to a diverse range of 1,3,5-trisubstituted 1,2,4-triazoles.[1][6][7] The reaction proceeds through the formation of an acylamidine intermediate, which then undergoes cyclization with a monosubstituted hydrazine.[6]

EntryR¹ in R¹-COOHR³ in R³-C(=NH)NH₂R⁵ in R⁵-NHNH₂Temp (°C)Yield (%)
1PhenylPhenylMethyl8085
24-Cl-PhPhenylMethyl8088
3PhenylAcetamidineMethyl8075
4CyclohexylPhenylMethyl10060
5PhenylPhenylPhenyl8090
6Phenyl4-MeO-PhMethyl8082
  • Acid Activation: In a reaction vessel, dissolve the carboxylic acid (1.0 equiv.) in DMF. Add HATU (1.1 equiv.) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.). Stir the mixture at room temperature for 10 minutes.

  • Acylamidine Formation: Add the primary amidine hydrochloride salt (1.1 equiv.) and stir for 1 hour at room temperature.

  • Cyclization: Add the monosubstituted hydrazine hydrochloride salt (1.2 equiv.) to the reaction mixture.

  • Reaction: Heat the mixture at 80-100 °C for 2-4 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by chromatography.

OnePot_Triazole_Synthesis cluster_reactants Starting Materials Carboxylic_Acid Carboxylic Acid (R¹-COOH) Intermediate Acylamidine Intermediate Carboxylic_Acid->Intermediate + Amidine Amidine Amidine (R³-C(=NH)NH₂) Amidine->Intermediate Hydrazine Hydrazine (R⁵-NHNH₂) Product 1,3,5-Trisubstituted 1,2,4-Triazole Hydrazine->Product Intermediate->Product + Hydrazine (Cyclization)

Caption: One-pot 1,3,5-triazole synthesis.

Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Nitriles and Hydroxylamine

This efficient copper-catalyzed one-pot synthesis utilizes readily available nitriles and hydroxylamine hydrochloride to produce 3,5-disubstituted-1,2,4-triazoles in moderate to good yields.[8]

EntryR¹-CNR²-CNCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201281
24-MethylbenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201278
34-MethoxybenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201275
44-ChlorobenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201285
5AcetonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201265
  • Amidoxime Formation: In a sealed tube, dissolve hydroxylamine hydrochloride (1.5 mmol) in DMSO (5.0 mL). Add triethylamine (2.0 mmol) and the first nitrile (R¹-CN, 1.0 mmol). Stir the mixture at 80 °C for 2 hours.

  • Cyclization: To the resulting mixture, add the second nitrile (R²-CN, 1.2 mmol) and copper(II) acetate (0.1 mmol).

  • Reaction: Seal the tube and heat the reaction mixture to 120 °C for 12 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Copper_Catalyzed_Workflow Start Start Step1 Amidoxime Formation: Hydroxylamine.HCl, Et3N, R¹-CN in DMSO at 80°C for 2h Start->Step1 Step2 Cyclization: Add R²-CN and Cu(OAc)₂ Heat at 120°C for 12h Step1->Step2 Workup Aqueous Workup and Extraction Step2->Workup Purification Column Chromatography Workup->Purification End End Purification->End

Caption: Copper-catalyzed synthesis workflow.

Microwave-Assisted One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient method for accelerating organic reactions.[9][10][11] This one-pot method allows for the rapid synthesis of 1,3,5-trisubstituted-1,2,4-triazoles with high yields in minutes.[9]

EntryStarting MaterialsProductTime (min)Yield (%)Reference
1Amide derivatives, Hydrazines1,3,5-Trisubstituted-1,2,4-triazoles185[9]
2Aminoguanidine, Dicarboxylic acids3,3'(5,5')-polymethylene-bis(1H-1,2,4-triazol-5(3))-amines5Good[9]
  • Reactant Preparation: In a microwave-safe vessel, combine the appropriate amide derivative and hydrazine in a suitable solvent.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 1-5 minutes at a specified temperature and power.

  • Work-up and Purification: After the reaction is complete, cool the vessel and purify the product using standard techniques such as extraction and chromatography or recrystallization.

Microwave_Synthesis_Workflow Start Start Mix_Reactants Combine Starting Materials in Microwave Vial Start->Mix_Reactants Microwave_Irradiation Microwave Irradiation (1-5 minutes) Mix_Reactants->Microwave_Irradiation Cooling Cool to Room Temperature Microwave_Irradiation->Cooling Purification Work-up and Purification Cooling->Purification End End Purification->End

Caption: Microwave-assisted synthesis workflow.

References

One-Pot Synthesis of Functionalized 1,2,4-Triazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole scaffold is a critical pharmacophore in medicinal chemistry, appearing in a wide range of therapeutic agents with antifungal, antiviral, anticancer, and anticonvulsant properties.[1][2] The development of efficient and robust synthetic routes to functionalized 1,2,4-triazoles is therefore of significant interest to researchers in drug discovery and development. One-pot synthesis methodologies offer a streamlined and environmentally benign approach by combining multiple reaction steps into a single procedure, which avoids the isolation of intermediates and reduces solvent and reagent usage.[3]

These application notes provide detailed protocols for several robust one-pot methods for the synthesis of functionalized 1,2,4-triazoles, tailored for researchers, scientists, and drug development professionals.

Method 1: Microwave-Assisted Three-Component Synthesis of 1,4-Disubstituted-5-methyl-1,2,4-triazoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1][4] This protocol describes an efficient one-pot, three-component synthesis of 1,4-disubstituted-5-methyl-1,2,4-triazoles from a hydrazide, dimethylformamide dimethylacetal (DMF-DMA), and a primary amine under microwave irradiation.[5]

Quantitative Data Summary
EntryHydrazidePrimary AmineTime (min)Yield (%)
1Acetic hydrazideButylamine2-385
2Acetic hydrazideBenzylamine2-389
3Acetic hydrazideAniline2-392
4Acetic hydrazidep-Toluidine2-395
5Acetic hydrazidep-Anisidine2-391

Data adapted from a representative microwave-assisted synthesis protocol.[6]

Experimental Protocol
  • In a microwave-safe vessel, dissolve the hydrazide (3 mmol) in dichloromethane (2 mL).

  • Add dimethylformamide dimethylacetal (DMF-DMA) (3 mmol) to the solution.

  • Reflux the reaction mixture for 30 minutes.

  • Evaporate the solvent in vacuo.[6][5]

  • To the resulting residue, add the primary amine (2.8 mmol) followed by acetic acid (1.5 mL).[6][5]

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) for 2-3 minutes.[5]

  • After the reaction, cool the vessel and pour the contents into ice-cold water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 1,4-disubstituted-1,2,4-triazole.[5]

Experimental Workflow

G cluster_prep Intermediate Formation cluster_cyclization Microwave Cyclization cluster_workup Workup and Purification hydrazide Hydrazide in DCM reflux Reflux 30 min hydrazide->reflux dmf_dma DMF-DMA dmf_dma->reflux evaporation Evaporation reflux->evaporation intermediate Hydrazonoformamide Intermediate evaporation->intermediate microwave Microwave Irradiation (2-3 min) intermediate->microwave amine Primary Amine amine->microwave acetic_acid Acetic Acid acetic_acid->microwave workup Aqueous Workup & Extraction microwave->workup purification Column Chromatography workup->purification product Pure 1,4-Disubstituted-1,2,4-triazole purification->product

Workflow for Microwave-Assisted Synthesis

Method 2: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydroxylamine

This method provides an economical and versatile route to 3,5-disubstituted 1,2,4-triazoles using readily available nitriles and hydroxylamine.[5][7] The reaction is catalyzed by an inexpensive copper salt and proceeds through the formation of an amidoxime intermediate.[5][7]

Quantitative Data Summary
EntryR¹-CNR²-CNCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201285
24-ChlorobenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201282
34-MethoxybenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201288
4Thiophene-2-carbonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201275
5AcetonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201265

Data adapted from a representative copper-catalyzed synthesis protocol.[5]

Experimental Protocol
  • To a sealed tube, add the first nitrile (R¹-CN, 1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium acetate (1.2 mmol) in DMSO (2 mL).

  • Stir the mixture at 80 °C for 2 hours to form the amidoxime intermediate.

  • To the reaction mixture, add the second nitrile (R²-CN, 1.2 mmol) and Cu(OAc)₂ (10 mol%).

  • Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-triazole.

Reaction Pathway

G R1CN R¹-CN Amidoxime Amidoxime Intermediate R1CN->Amidoxime Step 1: 80°C, 2h NH2OH NH₂OH·HCl, NaOAc NH2OH->Amidoxime Product 3,5-Disubstituted-1,2,4-triazole Amidoxime->Product Step 2: 120°C, 12h R2CN R²-CN R2CN->Product CuOAc2 Cu(OAc)₂ CuOAc2->Product G Amidine Amidine HATU_DIPEA HATU, DIPEA DMF, rt, 24h Amidine->HATU_DIPEA CarboxylicAcid Carboxylic Acid CarboxylicAcid->HATU_DIPEA Acylamidine Acylamidine Intermediate HATU_DIPEA->Acylamidine Heat Heat (80-100°C) 12-24h Acylamidine->Heat Hydrazine Hydrazine Hydrazine->Heat Product 1,3,5-Trisubstituted-1,2,4-triazole Heat->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis of triazoles. The following information is designed to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during triazole synthesis, their probable causes, and recommended solutions.

Issue 1: Low or No Yield of the Desired Triazole Product

  • Question: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in CuAAC reactions can arise from several factors. A primary cause is the oxidation of the active Copper(I) catalyst to inactive Copper(II). To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents. The addition of a reducing agent, such as sodium ascorbate, is crucial to regenerate the Cu(I) species in situ from any oxidized copper.[1][2] Insufficient catalyst loading can also lead to poor conversion; a typical starting point is 1-5 mol% of the copper source.[3] Furthermore, the purity of starting materials is critical; ensure your azide and alkyne are pure and that the solvent is anhydrous, as water can sometimes interfere with the reaction.[4]

  • Question: I am attempting a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to synthesize a 1,5-disubstituted triazole, but the reaction is sluggish and gives a low yield. What can I do to improve it?

  • Answer: Low yields in RuAAC reactions can often be attributed to the choice of catalyst, solvent, and temperature.[5][6] Pentamethylcyclopentadienyl ruthenium(II) complexes, such as [CpRuCl]4 or CpRuCl(PPh3)2, are generally effective catalysts.[6][7] The reaction often benefits from heating, with temperatures ranging from 80°C to 110°C.[5][8] Microwave irradiation can also be employed to shorten reaction times and improve yields.[8][9] The choice of solvent is critical; non-protic solvents like DMF, toluene, or THF are commonly used.[5] For aryl azides, which can be challenging substrates, using [Cp*RuCl]4 in DMF at elevated temperatures has been shown to be effective.[8]

Issue 2: Formation of Undesired Side Products or Isomers

  • Question: My reaction is producing a mixture of 1,4- and 1,5-regioisomers. How can I improve the regioselectivity?

  • Answer: The thermal Huisgen 1,3-dipolar cycloaddition often produces a mixture of 1,4- and 1,5-isomers.[10] To achieve high regioselectivity, a catalyzed reaction is strongly recommended.[10]

    • For exclusive formation of the 1,4-disubstituted triazole , employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10][11]

    • For selective synthesis of the 1,5-disubstituted triazole , the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[5][10][11]

  • Question: I am observing the formation of a 1,3,4-oxadiazole as a side product in my 1,2,4-triazole synthesis. How can I prevent this?

  • Answer: The formation of a 1,3,4-oxadiazole is a common side reaction, particularly when using hydrazides as starting materials, as it arises from a competing cyclization pathway.[4] To favor the formation of the desired 1,2,4-triazole, it is crucial to maintain strictly anhydrous reaction conditions.[4] Lowering the reaction temperature can also help to favor the triazole formation pathway.[4]

Issue 3: Difficulty in Product Purification

  • Question: My crude product is a complex mixture with many unidentified byproducts. What are the likely causes and how can I simplify the purification?

  • Answer: A complex reaction mixture can result from the decomposition of sensitive functional groups on your starting materials or the desired product.[4] It is advisable to protect any sensitive functional groups before carrying out the reaction.[4] Side reactions involving the solvent or impurities in the reagents can also contribute to the complexity. Using high-purity, inert solvents and ensuring all reagents are pure is essential.[4] For purification, column chromatography on silica gel is a common and effective method.[12] The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis of the crude mixture beforehand.[12] Recrystallization can be employed as a further purification step if necessary.[12]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on the effect of various parameters on triazole synthesis, providing a basis for optimizing your experimental conditions.

Table 1: Effect of Copper Catalyst and Ligand on CuAAC Reaction Yield

Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
CuSO₄·5H₂O (1)Sodium Ascorbate (10)t-BuOH/H₂O (1:1)Room Temp895
CuI (2)NoneCH₃CN601288
[CuBr(PPh₃)₃] (0.5)NoneCH₂Cl₂Room Temp498
CuSO₄·5H₂O (5)TBTA (5)DMSO/H₂O (3:1)Room Temp692

Data compiled from various sources and representative examples.

Table 2: Influence of Solvent on RuAAC Reaction Yield

Ruthenium Catalyst (mol%)SolventTemperature (°C)Time (h)Yield of 1,5-isomer (%)
[CpRuCl]₄ (2.5)Toluene1001285
[CpRuCl]₄ (2.5)Dioxane1001282
[CpRuCl]₄ (2.5)DMF1100.33 (MW)70
CpRuCl(PPh₃)₂ (5)Benzene80490

Data adapted from studies on the RuAAC reaction. The specific yield will vary depending on the substrates used.[5][8]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • To a round-bottom flask, add the alkyne (1.0 eq), the azide (1.1 eq), and a 1:1 mixture of tert-butanol and water.

  • Stir the mixture to achieve a homogeneous suspension.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[12]

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[12]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[12]

  • Purify the crude product by column chromatography on silica gel.[12]

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

  • In a reaction vessel, dissolve the alkyne (1.0 eq) and the azide (1.2 eq) in a suitable non-protic solvent (e.g., toluene, DMF).

  • Add the ruthenium catalyst, such as [CpRuCl]₄ (2.5 mol%) or CpRuCl(PPh₃)₂ (5 mol%).

  • Stir the reaction mixture at the designated temperature (e.g., 80-110°C).[5][8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • The crude product can then be purified by column chromatography.[10]

Mandatory Visualizations

Troubleshooting_Workflow start Low or No Triazole Yield check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Starting Materials start->check_reagents catalyst_type Correct Catalyst for Desired Isomer? (CuAAC for 1,4 / RuAAC for 1,5) check_catalyst->catalyst_type temp_time Optimize Temperature & Time check_conditions->temp_time solvent Screen Different Solvents check_conditions->solvent microwave Consider Microwave Irradiation check_conditions->microwave purity Check Purity of Alkyne & Azide check_reagents->purity anhydrous Ensure Anhydrous Conditions check_reagents->anhydrous cu_oxidation Is Cu(I) catalyst oxidized? catalyst_type->cu_oxidation Yes add_reducing_agent Add Reducing Agent (e.g., Sodium Ascorbate) cu_oxidation->add_reducing_agent Yes use_inert_atm Use Inert Atmosphere (N2 or Ar) cu_oxidation->use_inert_atm Yes increase_catalyst Increase Catalyst Loading cu_oxidation->increase_catalyst No success Improved Yield add_reducing_agent->success use_inert_atm->success increase_catalyst->success temp_time->success solvent->success microwave->success purity->success anhydrous->success

Caption: Troubleshooting workflow for low or no triazole yield.

Regioselectivity_Pathway start Azide + Alkyne thermal Thermal Cycloaddition (Huisgen) start->thermal cu_catalyzed Copper(I)-Catalyzed (CuAAC) start->cu_catalyzed ru_catalyzed Ruthenium-Catalyzed (RuAAC) start->ru_catalyzed mixture Mixture of 1,4- and 1,5-isomers thermal->mixture isomer_1_4 1,4-disubstituted Triazole cu_catalyzed->isomer_1_4 isomer_1_5 1,5-disubstituted Triazole ru_catalyzed->isomer_1_5

Caption: Reaction pathways determining triazole regioselectivity.

References

Technical Support Center: Purification of Crude (2-Triazol-1-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (2-Triazol-1-yl-phenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude (2-Triazol-1-yl-phenyl)methanol?

The two most prevalent and effective methods for the purification of crude (2-Triazol-1-yl-phenyl)methanol are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: How do I choose between recrystallization and column chromatography?

Recrystallization is often preferred for its cost-effectiveness and scalability, especially when dealing with crystalline solids that are thermally stable.[1] It is particularly effective for removing small amounts of impurities that have different solubility profiles from the target compound.

Column chromatography is a more versatile technique applicable to a broader range of compounds, including oils and non-crystalline solids.[1] It excels at separating mixtures with components of varying polarities and is often used when recrystallization fails to provide the desired purity.

Q3: What are some common impurities I might encounter in crude (2-Triazol-1-yl-phenyl)methanol?

Common impurities can include:

  • Unreacted starting materials: Such as the corresponding benzaldehyde or triazole precursors.

  • Side products: Formation of isomeric triazoles can occur during synthesis.[2]

  • Reagents and byproducts: Residual catalysts, bases, or salts from the reaction and workup steps.

  • Degradation products: The compound may degrade if exposed to excessive heat or harsh acidic/basic conditions.[2]

Q4: My purified product has a low yield. What are the potential causes and how can I improve it?

Low yield is a common issue that can arise from several factors during purification:

  • Incomplete reaction: If the initial synthesis is not complete, the yield of the desired product will be inherently low. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[2]

  • Product loss during workup: Significant amounts of the product can be lost during extraction and washing steps. To minimize this, ensure the product has fully precipitated before filtration, and use a minimal amount of cold solvent for washing.[2]

  • Suboptimal recrystallization conditions: Using an excessive amount of solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor.[3] To improve yield, use the minimum amount of hot solvent necessary for dissolution and consider recovering a second crop of crystals from the filtrate.[3]

Q5: The final product is discolored or still appears impure after purification. What should I do?

If the product remains impure, consider the following:

  • For recrystallization: Rapid cooling can trap impurities within the crystal lattice.[3] Ensure a slow cooling process. If impurities have similar solubility to your product, recrystallization may not be effective, and column chromatography would be a better choice.[3]

  • For column chromatography: The choice of eluent is critical. An improperly chosen solvent system may not provide adequate separation. Optimize the mobile phase using TLC to achieve good separation between your product and the impurities.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of (2-Triazol-1-yl-phenyl)methanol.

Issue 1: The product "oils out" instead of crystallizing during recrystallization.
  • Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution may be supersaturated with impurities.

  • Solution:

    • Lower the temperature: Use a solvent with a lower boiling point.

    • Adjust the solvent system: Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution to induce crystallization. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[2]

    • Increase the volume of solvent: This can sometimes prevent oiling out by reducing the concentration of both the product and impurities.

Issue 2: No crystals form in the flask upon cooling after recrystallization.
  • Cause: The solution may not be sufficiently saturated, or there may be a lack of nucleation sites for crystal growth.

  • Solution:

    • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[3]

    • Concentrate the solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the product.[3]

    • Add an anti-solvent: Slowly add a solvent in which your compound is insoluble to the point of turbidity, then clarify by gentle heating before allowing it to cool slowly.

Issue 3: Poor separation or streaking on the column during chromatography.
  • Cause: The sample may be overloaded, the incorrect mobile phase may be in use, or the silica gel may be of the wrong activity.

  • Solution:

    • Optimize loading: Ensure the crude product is dissolved in a minimal amount of solvent before loading it onto the column.

    • Select the right eluent: Use TLC to determine the optimal solvent system that gives a good separation of the target compound from impurities (an Rf value of 0.2-0.4 is often ideal). A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

    • Check silica gel quality: Ensure the silica gel is properly packed and of the appropriate mesh size for your separation needs.

Data Presentation

The following table provides a representative comparison of purification outcomes for a crude triazole derivative, illustrating the potential differences in yield and purity between recrystallization and column chromatography. Note: These are typical values for similar compounds and may vary for (2-Triazol-1-yl-phenyl)methanol.

Purification MethodStarting Purity (Crude)Final PurityTypical YieldKey Considerations
Recrystallization ~85%>98%70-85%Efficient for removing minor impurities; yield is highly dependent on solvent choice and technique.
Column Chromatography ~85%>99%50-75%Excellent for separating complex mixtures and isomers; yield can be lower due to product loss on the column and during fraction collection.

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines a general procedure for the recrystallization of crude (2-Triazol-1-yl-phenyl)methanol.

  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but not at room temperature. Common choices for triazole derivatives include ethanol/water or ethyl acetate/hexane.[2]

  • Dissolution: Place the crude (2-Triazol-1-yl-phenyl)methanol in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: If using a single solvent, cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until turbidity persists, then clarify with a few drops of the "good" solvent before allowing it to cool.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

This protocol provides a general procedure for the purification of crude (2-Triazol-1-yl-phenyl)methanol using silica gel column chromatography.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should show good separation between the product spot and any impurity spots.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and well-packed bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a low polarity eluent and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., from 10% ethyl acetate in hexane to 30% ethyl acetate in hexane).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified (2-Triazol-1-yl-phenyl)methanol.

Mandatory Visualization

Purification_Workflow crude_product Crude (2-Triazol-1-yl-phenyl)methanol dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution Recrystallization column_prep Prepare Silica Gel Column crude_product->column_prep hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling filtration_washing Vacuum Filtration & Washing cooling->filtration_washing drying Drying filtration_washing->drying pure_product_recryst Pure Crystalline Product drying->pure_product_recryst sample_loading Load Crude Product column_prep->sample_loading elution Elute with Solvent Gradient sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis solvent_evaporation Combine Pure Fractions & Evaporate Solvent tlc_analysis->solvent_evaporation pure_product_column Pure Product solvent_evaporation->pure_product_column

Caption: General experimental workflows for the purification of (2-Triazol-1-yl-phenyl)methanol.

Troubleshooting_Logic start Purification Issue low_yield Low Yield? start->low_yield impure_product Product Impure? start->impure_product oiling_out Oiling Out? start->oiling_out check_reaction Check Reaction Completion (TLC) low_yield->check_reaction Yes optimize_workup Optimize Workup/Washing low_yield->optimize_workup Yes slow_cooling Ensure Slow Cooling impure_product->slow_cooling Yes use_chromatography Use Column Chromatography impure_product->use_chromatography Yes change_solvent Change Solvent/Solvent System oiling_out->change_solvent Yes increase_solvent_vol Increase Solvent Volume oiling_out->increase_solvent_vol Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Improving the Regioselectivity of 1,2,4-Triazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of 1,2,4-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common challenges in achieving high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in achieving regioselectivity in 1,2,4-triazole synthesis?

Traditional methods for synthesizing 1,2,4-triazoles, such as the Einhorn-Brunner and Pellizzari reactions, often yield mixtures of regioisomers, especially when using unsymmetrical starting materials.[1] This lack of selectivity necessitates tedious purification steps and lowers the overall yield of the desired product. The primary challenge lies in controlling which nitrogen and carbon atoms from the precursors form the final triazole ring.

Q2: How can I control the regioselectivity to favor a specific isomer?

Modern synthetic methods offer excellent control over regioselectivity, primarily through the use of metal catalysts. For the synthesis of disubstituted 1,2,4-triazoles from isocyanides and aryl diazonium salts, the choice of catalyst is crucial. Silver(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis favors the formation of 1,5-disubstituted 1,2,4-triazoles.[2][3][4] For 1,3,5-trisubstituted 1,2,4-triazoles, a one-pot, three-component synthesis using a peptide coupling agent like HATU offers high regioselectivity.[2]

Q3: What is the underlying principle of catalyst-controlled regioselectivity in the [3+2] cycloaddition reaction?

In the [3+2] cycloaddition of isocyanides with aryl diazonium salts, the catalyst coordinates to the reactants in a specific manner, directing the cycloaddition to proceed through a transition state that favors one regioisomer over the other. Silver(I) and copper(II) ions have different coordination preferences and electronic properties, which leads to the formation of different intermediates and ultimately, different product regioisomers.[2][3]

Q4: Are there any metal-free methods to achieve regioselective 1,2,4-triazole synthesis?

Yes, metal-free approaches are being developed. For instance, iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides using DMF as a carbon source has been reported for the synthesis of 3-trifluoromethyl-1,2,4-triazoles.[2] Additionally, some three-component reactions can proceed without external catalysts, offering an environmentally friendly route to fully substituted 1H-1,2,4-triazol-3-amines.[2]

Q5: How can I separate a mixture of 1,2,4-triazole regioisomers?

If a reaction yields a mixture of regioisomers, purification can be achieved through standard chromatographic techniques. Column chromatography on silica gel is a common and effective method.[5] In some cases, recrystallization from a suitable solvent or solvent mixture can also be used to isolate the desired isomer, provided there is a sufficient difference in solubility between the regioisomers.

Troubleshooting Guides

Issue 1: Poor or no regioselectivity in my reaction, obtaining a nearly 1:1 mixture of isomers.

Potential Cause Recommended Solution
Inappropriate synthetic method for the desired substitution pattern. For disubstituted 1,2,4-triazoles, switch to a catalyst-controlled method. Use a Ag(I) catalyst for 1,3-disubstitution and a Cu(II) catalyst for 1,5-disubstitution.[2][4] For 1,3,5-trisubstituted products, consider the one-pot HATU-mediated synthesis.[6]
Inactive or poisoned catalyst. Ensure the catalyst is of high purity and handled under the recommended conditions (e.g., inert atmosphere if required). Consider using a freshly opened bottle of the catalyst or preparing the catalyst in situ.
Sub-optimal reaction conditions (solvent, temperature, etc.). Systematically screen different solvents and temperatures. The polarity of the solvent can influence the reaction pathway and selectivity.
For classical methods (Einhorn-Brunner), similar electronic properties of substituents. If using the Einhorn-Brunner reaction, redesign the starting imide to have one strongly electron-withdrawing group and one electron-donating group to enhance the difference in electrophilicity of the carbonyl carbons.

Issue 2: Low yield of the desired 1,2,4-triazole product.

Potential Cause Recommended Solution
Incomplete reaction. Increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Side reactions, such as the formation of 1,3,4-oxadiazoles. This is common when using hydrazides.[1] Ensure anhydrous reaction conditions and consider lowering the reaction temperature to disfavor the competing cyclization pathway.
Decomposition of starting materials or products. If the reaction requires high temperatures, consider using microwave irradiation to shorten the reaction time and potentially reduce degradation.[1]
Purity of starting materials. Use purified starting materials and dry solvents to avoid inhibition of the catalyst or unwanted side reactions.

Issue 3: Difficulty in purifying the desired regioisomer.

Potential Cause Recommended Solution
Similar polarity of regioisomers. Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent can improve separation. Consider using a different stationary phase (e.g., alumina).
Co-elution of impurities. If the impurity is a starting material, try to drive the reaction to completion. If it is a byproduct, adjust the reaction conditions to minimize its formation.
Product is an oil or does not crystallize. If the product is an oil, try to form a salt (e.g., hydrochloride or trifluoroacetate) which may be crystalline. For recrystallization, screen a wide range of solvents and solvent mixtures.

Data Presentation

Table 1: Catalyst-Dependent Regioselective Synthesis of Disubstituted 1,2,4-Triazoles [2][4]

CatalystReactantsProductRegioselectivityYield (%)
Ag(I) Isocyanide + Aryl Diazonium Salt1,3-Disubstituted 1,2,4-TriazoleHigh to excellent88
Cu(II) Isocyanide + Aryl Diazonium Salt1,5-Disubstituted 1,2,4-TriazoleHigh to excellent79

Table 2: One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles [6]

Carboxylic AcidAmidineHydrazineYield (%)
Benzoic acidBenzamidinePhenylhydrazine85
4-Chlorobenzoic acidBenzamidinePhenylhydrazine82
Acetic acidAcetamidineMethylhydrazine78
Cyclohexanecarboxylic acidAcetamidineIsopropylhydrazine75

Experimental Protocols

Protocol 1: Ag(I)-Catalyzed Synthesis of 1,3-Disubstituted 1,2,4-Triazoles [2][4]

  • To a reaction tube, add the aryl diazonium salt (0.5 mmol), isocyanide (0.6 mmol), and AgOAc (10 mol%).

  • Add 2 mL of a suitable solvent (e.g., CH2Cl2).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-disubstituted 1,2,4-triazole.

Protocol 2: Cu(II)-Catalyzed Synthesis of 1,5-Disubstituted 1,2,4-Triazoles [2][4]

  • To a reaction tube, add the aryl diazonium salt (0.5 mmol), isocyanide (0.6 mmol), and Cu(OAc)2 (10 mol%).

  • Add 2 mL of a suitable solvent (e.g., CH3CN).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,4-triazole.

Protocol 3: One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles [2][6]

  • To a solution of the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in DMF (5 mL), add DIPEA (3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the amidine hydrochloride (1.1 mmol) and stir for an additional 30 minutes.

  • Add the monosubstituted hydrazine (1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

DecisionTree start Desired 1,2,4-Triazole Substitution Pattern? disub Disubstituted start->disub trisub 1,3,5-Trisubstituted start->trisub disub_choice Desired Regioisomer? disub->disub_choice hatu Use One-Pot, Three-Component Synthesis with HATU trisub->hatu isomer_1_3 1,3-Disubstituted disub_choice->isomer_1_3 Position 1 and 3 isomer_1_5 1,5-Disubstituted disub_choice->isomer_1_5 Position 1 and 5 ag_cat Use Ag(I) Catalyst ([3+2] Cycloaddition) isomer_1_3->ag_cat cu_cat Use Cu(II) Catalyst ([3+2] Cycloaddition) isomer_1_5->cu_cat

Caption: Decision tree for selecting a regioselective 1,2,4-triazole synthesis method.

TroubleshootingWorkflow start Poor Regioselectivity Observed (Mixture of Isomers) analyze 1. Analyze Reaction Mixture (NMR, LC-MS) start->analyze identify 2. Identify Major and Minor Isomers analyze->identify check_method 3. Is the correct synthetic method being used? identify->check_method yes_method Yes check_method->yes_method no_method No check_method->no_method optimize 4. Optimize Reaction Conditions (Catalyst, Solvent, Temperature) yes_method->optimize change_method Select appropriate method (Refer to Decision Tree) no_method->change_method re_evaluate 5. Re-evaluate Regioselectivity optimize->re_evaluate change_method->re_evaluate success Desired Regioselectivity Achieved re_evaluate->success Improved fail Still Poor Selectivity re_evaluate->fail Not Improved

Caption: Workflow for troubleshooting poor regioselectivity in 1,2,4-triazole synthesis.

CatalyticCycles cluster_ag Ag(I)-Catalyzed Cycle for 1,3-Isomer cluster_cu Cu(II)-Catalyzed Cycle for 1,5-Isomer Ag_cat Ag(I) Iso_Ag Ag(I)-Isocyanide Complex Ag_cat->Iso_Ag + Isocyanide Cyclo_Ag [3+2] Cycloaddition Iso_Ag->Cyclo_Ag + Aryl Diazonium Salt Int_Ag Silver Triazolide Intermediate Cyclo_Ag->Int_Ag Int_Ag->Ag_cat Releases Prod_1_3 1,3-Disubstituted 1,2,4-Triazole Int_Ag->Prod_1_3 Protonolysis Cu_cat Cu(II) Diazo_Cu Cu(II)-Diazonium Complex Cu_cat->Diazo_Cu + Aryl Diazonium Salt Cyclo_Cu [3+2] Cycloaddition Diazo_Cu->Cyclo_Cu + Isocyanide Int_Cu Copper Triazolide Intermediate Cyclo_Cu->Int_Cu Int_Cu->Cu_cat Releases Prod_1_5 1,5-Disubstituted 1,2,4-Triazole Int_Cu->Prod_1_5 Protonolysis

Caption: Proposed catalytic cycles for Ag(I) and Cu(II) controlled regioselectivity.

References

Stability issues of (2-Triazol-1-yl-phenyl)methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2-Triazol-1-yl-phenyl)methanol in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (2-Triazol-1-yl-phenyl)methanol in solution?

A1: The stability of (2-Triazol-1-yl-phenyl)methanol in solution can be influenced by several factors, including:

  • pH: The acidity or basicity of the solution can catalyze hydrolysis of the molecule.

  • Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions.

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.

  • Light Exposure: Similar to other triazole-containing compounds, (2-Triazol-1-yl-phenyl)methanol may be susceptible to photodegradation upon exposure to UV or visible light.[1]

  • Presence of Oxidizing Agents: The benzyl alcohol moiety is susceptible to oxidation, which can be promoted by dissolved oxygen or other oxidizing species.

Q2: What are the likely degradation pathways for (2-Triazol-1-yl-phenyl)methanol?

A2: While specific degradation pathways for this exact molecule are not extensively documented, based on its chemical structure, the following are potential degradation routes:

  • Oxidation: The primary degradation pathway is likely the oxidation of the benzylic alcohol to the corresponding aldehyde, (2-(1H-1,2,4-triazol-1-yl)benzaldehyde), and subsequently to a carboxylic acid.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of radical species and subsequent decomposition. Studies on other triazole derivatives have shown significant degradation upon irradiation.[1]

  • Hydrolysis: Although the 1,2,4-triazole ring itself is generally stable, extreme pH conditions could potentially lead to hydrolysis, though this is less common under typical experimental conditions.[2]

Q3: How can I monitor the stability of my (2-Triazol-1-yl-phenyl)methanol solution?

A3: The most common and effective method for monitoring the stability of your solution is by using High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows you to separate the parent compound from its potential degradation products and quantify their respective concentrations over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for identifying unknown degradation products.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Solution
  • Question: I am observing a rapid decrease in the concentration of (2-Triazol-1-yl-phenyl)methanol in my solution shortly after preparation. What could be the cause?

  • Answer: This issue is likely due to chemical instability under your specific experimental conditions. Consider the following troubleshooting steps:

    • Protect from Light: Prepare and store your solutions in amber vials or cover them with aluminum foil to prevent photodegradation.[1]

    • Control Temperature: Store your solutions at a lower temperature (e.g., 4°C or -20°C) to slow down potential degradation reactions.

    • De-gas Solvents: If you suspect oxidation, de-gas your solvents by sparging with an inert gas like nitrogen or argon before preparing your solution.

    • Evaluate pH: Check the pH of your solution. If it is highly acidic or basic, consider using a buffer system to maintain a more neutral pH.

Issue 2: Appearance of New Peaks in HPLC Chromatogram
  • Question: My HPLC analysis shows new peaks appearing over time in my (2-Triazol-1-yl-phenyl)methanol solution. How can I identify these and prevent their formation?

  • Answer: The appearance of new peaks indicates the formation of degradation products.

    • Characterize Degradants: If you have access to LC-MS, analyze your sample to determine the mass of the new species. A mass increase of 2 amu could indicate oxidation to the aldehyde.

    • Perform a Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study as outlined in the "Experimental Protocols" section below. This will help you to identify the degradation products formed under specific stress conditions (acid, base, oxidation, heat, and light).

Experimental Protocols

Protocol: Forced Degradation Study of (2-Triazol-1-yl-phenyl)methanol

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of (2-Triazol-1-yl-phenyl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 12 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a known amount of the stock solution into a vial and heat in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, cool to room temperature, and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound in a quartz cuvette or a clear glass vial to a light source (e.g., a photostability chamber with a UV lamp).

    • Keep a control sample in the dark at the same temperature.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

3. HPLC Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.

Data Presentation

The following table is a template for presenting the results of a forced degradation study.

Stress ConditionIncubation Time (hours)(2-Triazol-1-yl-phenyl)methanol Remaining (%)Area (%) of Major Degradation Product 1Area (%) of Major Degradation Product 2
0.1 M HCl (60°C) 0100.00.00.0
295.24.10.7
490.58.31.2
882.115.62.3
2465.430.24.4
0.1 M NaOH (60°C) 0100.00.00.0
198.71.10.2
296.53.00.5
492.36.80.9
885.113.51.4
3% H₂O₂ (RT) 0100.00.00.0
1275.822.5 (Oxidized product)1.7
Heat (80°C) 0100.00.00.0
4899.10.90.0
Light (UV) 0100.00.00.0
2488.35.95.8
Control (Dark, RT) 2499.80.20.0

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow start Start: Prepare Stock Solution of (2-Triazol-1-yl-phenyl)methanol stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Sample at Pre-defined Time Points stress->sampling analysis Analyze Samples by Stability-Indicating HPLC Method sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data report Report Results and Identify Potential Degradation Pathways data->report end End report->end

Caption: Workflow for conducting a forced degradation study.

Troubleshooting Logic for Stability Issues

Troubleshooting_Stability start Start: Compound Degradation Observed check_light Is the solution protected from light? start->check_light protect_light Action: Use amber vials or cover with foil. check_light->protect_light No check_temp Is the solution stored at a low temperature? check_light->check_temp Yes protect_light->check_temp lower_temp Action: Store at 4°C or -20°C. check_temp->lower_temp No check_oxidation Is oxidation a possibility? check_temp->check_oxidation Yes lower_temp->check_oxidation degas Action: De-gas solvents with N2 or Ar. check_oxidation->degas Yes check_ph Is the pH of the solution extreme (acidic/basic)? check_oxidation->check_ph No degas->check_ph buffer Action: Use a buffered solution. check_ph->buffer Yes further_investigation If degradation persists, perform a forced degradation study. check_ph->further_investigation No buffer->further_investigation end End: Stability Improved further_investigation->end

Caption: Troubleshooting flowchart for stability issues.

References

Technical Support Center: Synthesis and Purification of (2-Triazol-1-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of (2-Triazol-1-yl-phenyl)methanol. This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of both the 1,2,4-triazole and 1,2,3-triazole isomers of this compound.

Synthesis of (2-(1H-1,2,4-Triazol-1-yl)phenyl)methanol

The synthesis of (2-(1H-1,2,4-triazol-1-yl)phenyl)methanol typically proceeds via the N-alkylation of 1,2,4-triazole with a suitable 2-halomethylphenylmethanol derivative, such as 2-(bromomethyl)phenyl)methanol.

Troubleshooting Guide: N-Alkylation of 1,2,4-Triazole
Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete deprotonation of 1,2,4-triazole.Use a stronger base such as sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to ensure complete deprotonation.[1]
Low reactivity of the alkylating agent.If using a chloro- derivative, consider switching to a more reactive bromo- or iodo- derivative.
Presence of moisture.Use anhydrous solvents (e.g., dry THF, DMF) and ensure all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
Inappropriate solvent.The solubility of the triazole salt is crucial. Polar aprotic solvents like DMF or DMSO are often effective.[1]
Insufficient reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Microwave irradiation can also be employed to accelerate the reaction.[1]
Formation of Isomeric Mixture (N1 and N4 alkylation) Reaction conditions favoring multiple alkylation sites.To favor N1-alkylation, a non-nucleophilic, sterically hindered base like DBU in THF can be used.[2][3] The use of bases like sodium hydride may lead to mixtures of N1 and N4 isomers.[2]
Steric and electronic effects.The regioselectivity is influenced by the steric bulk of the reactants and the electronic properties of any substituents.[1]
Difficult Purification Presence of unreacted starting materials.Ensure the reaction goes to completion by monitoring with TLC. Unreacted 1,2,4-triazole can often be removed by an aqueous wash.
Complex mixture of isomers.Column chromatography is typically required to separate N1 and N4 isomers. A gradient elution with a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is commonly used.[2]
Experimental Protocol: General N-Alkylation of 1,2,4-Triazole
  • Reaction Setup : To a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) at room temperature.

  • Addition of Alkylating Agent : Stir the mixture for 15-30 minutes, then add 2-(bromomethyl)phenyl)methanol (1.0-1.2 equivalents) dropwise.

  • Reaction : Stir the reaction mixture at room temperature or heat gently, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[1]

Synthesis of (2-(1H-1,2,3-Triazol-1-yl)phenyl)methanol

The synthesis of the 1,2,3-triazole isomer is commonly achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between 2-azidobenzyl alcohol and an acetylene source.

Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive copper catalyst.The active catalytic species is Cu(I), which can be oxidized to inactive Cu(II). Use a reducing agent like sodium ascorbate to regenerate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄).[4]
Inhibition of the catalyst.Certain functional groups on the substrates can coordinate with the copper catalyst and inhibit its activity. The use of accelerating ligands like THPTA can help mitigate this.[5][6]
Poor solubility of reactants.A mixture of solvents, such as water and t-butanol or DMSO, can be used to ensure all components are in solution.
Formation of Side Products Oxidative homocoupling of the alkyne (Glaser coupling).This is a common side reaction that leads to diacetylene byproducts. Running the reaction under oxygen-free conditions or using an excess of a reducing agent can minimize this.[4]
Degradation of sensitive functional groups.Reactive oxygen species can be generated in CuAAC reactions, potentially degrading sensitive amino acids if present in the substrate.[7]
Difficult Purification Removal of copper catalyst.The copper catalyst can be removed by washing the reaction mixture with an aqueous solution of a chelating agent like EDTA or by passing the crude product through a silica plug.
Separation from byproducts.Column chromatography is typically effective for separating the desired triazole product from unreacted starting materials and side products.[8]
Experimental Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Preparation of Reactants : Dissolve 2-azidobenzyl alcohol (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

  • Catalyst Addition : To this solution, add sodium ascorbate (0.1-0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.01-0.05 equivalents).

  • Reaction : Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC.

  • Work-up : Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

FAQs: Purification of (2-Triazol-1-yl-phenyl)methanol

Q1: What are the recommended solvent systems for column chromatography?

A1: For both isomers, a gradient elution on silica gel is generally effective. A common starting point is a mixture of a non-polar solvent like n-hexane or heptane and a polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute the product. For example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., to a final mixture of 80:20 hexane:ethyl acetate) is a common strategy.[9]

Q2: What are suitable solvents for recrystallization?

A2: The choice of solvent for recrystallization depends on the specific isomer and the impurities present. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common single-solvent systems for triazole derivatives include ethanol or methanol. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are also frequently used.[10] It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent pair.

Q3: How can I remove residual metal catalyst from the CuAAC reaction?

A3: Residual copper can often be removed by washing the organic extract with an aqueous solution of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or ammonia. Alternatively, filtering the crude product through a short plug of silica gel or a specialized metal scavenger resin can be effective.

Data Presentation

The following table summarizes typical purification methods and conditions. Note that these are general guidelines and may require optimization for specific reaction outcomes.

Compound Purification Method Solvent System / Conditions Expected Purity
(2-(1H-1,2,4-Triazol-1-yl)phenyl)methanolColumn ChromatographySilica gel, gradient elution with n-hexane/ethyl acetate.>95%
RecrystallizationEthanol/water or ethyl acetate/hexane.>98%
(2-(1H-1,2,3-Triazol-1-yl)phenyl)methanolColumn ChromatographySilica gel, gradient elution with n-hexane/ethyl acetate.>95%
RecrystallizationMethanol or ethanol.>98%

Visualizations

Synthesis_Workflow cluster_124_triazole Synthesis of (2-(1H-1,2,4-Triazol-1-yl)phenyl)methanol cluster_123_triazole Synthesis of (2-(1H-1,2,3-Triazol-1-yl)phenyl)methanol start_124 2-(Bromomethyl)phenyl)methanol + 1,2,4-Triazole reaction_124 N-Alkylation (Base, Solvent, Temp.) start_124->reaction_124 crude_124 Crude Product (Mixture of isomers, starting materials) reaction_124->crude_124 purification_124 Purification (Column Chromatography / Recrystallization) crude_124->purification_124 product_124 Pure (2-(1H-1,2,4-Triazol-1-yl)phenyl)methanol purification_124->product_124 start_123 2-Azidobenzyl alcohol + Acetylene Source reaction_123 CuAAC Reaction (Cu(I) catalyst, Solvent) start_123->reaction_123 crude_123 Crude Product (Byproducts, catalyst) reaction_123->crude_123 purification_123 Purification (Aqueous Wash, Column Chromatography) crude_123->purification_123 product_123 Pure (2-(1H-1,2,3-Triazol-1-yl)phenyl)methanol purification_123->product_123

Caption: General experimental workflows for the synthesis of the two isomers of (2-Triazol-1-yl-phenyl)methanol.

Troubleshooting_Logic cluster_purification Purification Strategy start Low Product Purity After Initial Synthesis check_sm Check for Unreacted Starting Materials (TLC/LC-MS) start->check_sm check_isomers Identify Presence of Isomers (NMR/LC-MS) check_sm->check_isomers No starting materials aqueous_wash Aqueous Wash (Removes water-soluble impurities) check_sm->aqueous_wash Starting materials present column_chroma Column Chromatography (Separates isomers and non-polar byproducts) check_isomers->column_chroma Isomers detected recrystallization Recrystallization (Final polishing for high purity) check_isomers->recrystallization No isomers, only minor impurities check_byproducts Identify Other Byproducts (MS) check_byproducts->column_chroma Byproducts identified aqueous_wash->check_isomers column_chroma->recrystallization final_product High Purity Product (>98%) recrystallization->final_product

Caption: Logical workflow for troubleshooting and purification of (2-Triazol-1-yl-phenyl)methanol.

References

Technical Support Center: Synthesis of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazoles. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on the formation of byproducts.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of 1,2,4-triazoles.

Issue 1: Low or No Yield of the Desired 1,2,4-Triazole

  • Question: My reaction is not producing the expected amount of 1,2,4-triazole. What are the potential causes and how can I improve the yield?

  • Answer: Low yields are a frequent challenge and can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion due to insufficient temperature or reaction time. Gradually increasing the temperature and monitoring the reaction's progress by Thin Layer Chromatography (TLC) is recommended.[1] For thermally sensitive substrates, prolonging the reaction time at a lower temperature may be beneficial. Microwave-assisted synthesis can also be a valuable technique to reduce reaction times and potentially enhance yields.[1]

    • Purity of Starting Materials: Impurities, particularly moisture, can significantly interfere with the reaction. Ensure all reagents and solvents are pure and dry.[1] If necessary, distill solvents and recrystallize solid starting materials before use.

    • Improper Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction. Carefully verify the stoichiometry and consider using a slight excess of one of the reagents, such as the hydrazine component.[1]

    • Catalyst Deactivation: If a catalyst is used, its activity is crucial for the reaction's success. Ensure the catalyst is fresh and active.[1]

Issue 2: Formation of 1,3,4-Oxadiazole Byproducts

  • Question: I am observing a significant amount of a byproduct that I suspect is a 1,3,4-oxadiazole. Why is this happening and how can I prevent it?

  • Answer: The formation of 1,3,4-oxadiazoles is a classic side reaction, especially when using acylhydrazines as starting materials.[1] This occurs because acylhydrazines can undergo intramolecular cyclization under acidic or dehydrating conditions, which competes with the desired intermolecular reaction to form the triazole.[1]

    • To minimize 1,3,4-oxadiazole formation:

      • Control Reaction Conditions: Avoid overly acidic or harsh dehydrating conditions.[1]

      • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.

      • Temperature Control: Lowering the reaction temperature can favor the formation of the 1,2,4-triazole.

Issue 3: Formation of Isomeric Mixtures

  • Question: My reaction is producing a mixture of 1,2,4-triazole isomers, which are difficult to separate. How can I improve the regioselectivity?

  • Answer: The formation of isomeric mixtures is a common issue in unsymmetrical 1,2,4-triazole syntheses, such as the Einhorn-Brunner and Pellizzari reactions.[2][3]

    • Einhorn-Brunner Reaction: In this reaction, the regioselectivity is primarily governed by the electronic properties of the two acyl groups on the imide.[4] The hydrazine's primary amine will preferentially attack the more electrophilic carbonyl carbon. Therefore, the more electron-withdrawing acyl group will favor the 3-position of the resulting triazole.[4] To improve selectivity, you can choose an imide with electronically distinct acyl groups.[2]

    • Pellizzari Reaction: In unsymmetrical Pellizzari reactions, "acyl interchange" at high temperatures can lead to a mixture of up to three different 1,2,4-triazoles.[5] To minimize this, use the lowest effective temperature for the reaction.[5]

    • Modern Catalytic Methods: If achieving high regioselectivity is critical, consider employing modern, catalyst-controlled methods like [3+2] cycloaddition reactions, which often provide superior and more predictable outcomes.[6][7] For instance, in the cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis produces 1,5-disubstituted isomers.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,2,4-triazoles?

The most common methods for synthesizing 1,2,4-triazoles include the Pellizzari reaction, the Einhorn-Brunner reaction, and modern approaches involving nitriles, amidines, and multicomponent reactions.[8]

Q2: What are the primary byproducts observed in the Pellizzari reaction?

In an unsymmetrical Pellizzari reaction, where the acyl groups of the amide and acylhydrazide are different, a primary side reaction is the "interchange of acyl groups."[5] This leads to the formation of a mixture of three 1,2,4-triazoles: the desired unsymmetrical product and two symmetrical side products.[3]

Q3: How can I minimize byproduct formation in copper-catalyzed 1,2,4-triazole syntheses?

In copper-catalyzed reactions, such as those involving nitriles and amidines, the choice of catalyst, base, and solvent is crucial. For example, a copper-catalyzed tandem addition-oxidative cyclization of nitriles with amidines using air as the oxidant can provide high yields of 1,2,4-triazoles with water as the only byproduct.[9] Optimization of the copper source (e.g., CuBr) and additives (e.g., Cs₂CO₃) can improve yields and minimize side reactions.[9]

Q4: Are there any green chemistry approaches for synthesizing 1,2,4-triazoles?

Yes, microwave-assisted organic synthesis is a green chemistry technique that can significantly reduce reaction times and improve yields in classical methods like the Pellizzari reaction.[10] Additionally, some modern catalytic methods utilize environmentally benign oxidants like molecular oxygen.[9]

Quantitative Data on Byproduct Formation

The following table summarizes typical yields and byproduct information for common 1,2,4-triazole synthesis methods.

Synthesis MethodReactantsDesired ProductTypical Yield (%)Common ByproductsNotes
Pellizzari Reaction Benzamide and Benzoylhydrazide3,5-Diphenyl-1,2,4-triazoleOften low without optimizationSymmetrical triazoles (in unsymmetrical reactions)High temperatures can lead to acyl interchange.[5]
Einhorn-Brunner Reaction N-formylbenzamide and Phenylhydrazine1,5-Diphenyl-1,2,4-triazoleModerateIsomeric 1,3-diphenyl-1,2,4-triazoleRegioselectivity is dependent on the electronic nature of the imide's acyl groups.[4]
Copper-Catalyzed Synthesis Amidines and Nitriles1,3-Disubstituted 1,2,4-triazoles85%MinimalUsing O₂ as an oxidant is environmentally friendly.[3]
Copper-Catalyzed Synthesis Amide and Nitrile3,5-Disubstituted 1,2,4-triazole91%MinimalOne-pot cascade addition-oxidation cyclization.[3]
Microwave-Assisted Synthesis Phenylhydrazine and Formamide1-Phenyl-1H-1,2,4-triazoleHighMinimalSignificantly reduces reaction time compared to conventional heating.[10]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction

  • Materials: Benzamide (1.0 mmol, 121.1 mg), Benzoylhydrazide (1.0 mmol, 136.1 mg).[10]

  • Procedure:

    • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.[5]

    • Heat the mixture to 220-250°C under a nitrogen atmosphere. The reaction is often performed neat.[5]

    • Maintain the temperature and stir for 2-4 hours.[10]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature.

    • Treat the solid residue with a dilute sodium hydroxide solution to remove unreacted starting materials.[10]

    • Collect the crude product by filtration, wash with water, and purify by recrystallization from ethanol.[10]

Protocol 2: Synthesis of 1,5-Diphenyl-1,2,4-triazole via Einhorn-Brunner Reaction

  • Materials: N-formylbenzamide (1.0 mmol, 149.1 mg), Phenylhydrazine (1.0 mmol, 108.1 mg), Acetic acid (catalyst), Ethanol (solvent).[10]

  • Procedure:

    • In a round-bottom flask, dissolve N-formylbenzamide and phenylhydrazine in ethanol.[10]

    • Add a catalytic amount of acetic acid.[10]

    • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.[10]

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.[10]

    • The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Copper-Catalyzed Synthesis of 3-Phenyl-5-(p-tolyl)-1H-1,2,4-triazole

  • Materials: p-Tolunitrile (1.0 mmol, 117.2 mg), Hydroxylamine hydrochloride (1.2 mmol, 83.4 mg), Triethylamine (1.5 mmol, 209 µL), Benzonitrile (1.2 mmol, 123.8 mg), Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18.2 mg), DMSO (2.0 mL).[10]

  • Procedure:

    • Amidoxime Formation: In a sealed tube, dissolve p-tolunitrile, hydroxylamine hydrochloride, and triethylamine in DMSO. Heat at 80°C for 2 hours.[10]

    • Cyclization: To the same reaction vessel, add benzonitrile and copper(II) acetate.[10]

    • Seal the tube and heat the mixture at 120°C for 12 hours.[10]

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).[10]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Byproduct_Formation_Workflow cluster_pellizzari Pellizzari Reaction cluster_einhorn_brunner Einhorn-Brunner Reaction cluster_general General Synthesis Issue P_Start Amide + Acylhydrazide (Unsymmetrical) P_Conditions High Temperature P_Start->P_Conditions P_Product Desired 1,2,4-Triazole P_Conditions->P_Product Desired Pathway P_Byproduct Isomeric Mixture of 1,2,4-Triazoles P_Conditions->P_Byproduct Acyl Interchange EB_Start Imide (Unsymmetrical) + Hydrazine EB_Conditions Acid Catalyst EB_Start->EB_Conditions EB_Product Major Regioisomer EB_Conditions->EB_Product Attack at more electrophilic carbonyl EB_Byproduct Minor Regioisomer EB_Conditions->EB_Byproduct Attack at less electrophilic carbonyl G_Start Acylhydrazine Intermediate G_Conditions Harsh Dehydrating or Acidic Conditions G_Start->G_Conditions G_Triazole 1,2,4-Triazole G_Conditions->G_Triazole Desired Cyclization G_Oxadiazole 1,3,4-Oxadiazole (Byproduct) G_Conditions->G_Oxadiazole Competing Intramolecular Cyclization Troubleshooting_Logic Start Low Yield or Byproduct Formation Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Stoichiometry Verify Stoichiometry Check_Purity->Check_Stoichiometry Pure Outcome_Bad Problem Persists Check_Purity->Outcome_Bad Impure Check_Conditions Optimize Reaction Conditions (T, t) Check_Stoichiometry->Check_Conditions Correct Check_Stoichiometry->Outcome_Bad Incorrect Consider_Method Consider Alternative Synthetic Method Check_Conditions->Consider_Method No Improvement Outcome_Good Improved Yield/ Purity Check_Conditions->Outcome_Good Optimized Consider_Method->Outcome_Good New Method Successful

References

Validation & Comparative

Comparative Analysis of 1,2,4-Triazole Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This guide provides a comparative analysis of 1,2,4-triazole derivatives, focusing on their structure-activity relationships (SAR) in anticancer, antimicrobial, and anticonvulsant applications. The information herein is intended to support researchers in the design and development of novel, potent, and selective therapeutic compounds.

Anticancer Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, including enzyme inhibition and induction of apoptosis.[1][2] A key area of investigation is their ability to inhibit protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[3][4][5][6]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 1,2,4-triazole derivatives against different human cancer cell lines. This data highlights how substitutions on the triazole and associated phenyl rings influence anticancer potency.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
TP6 Pyridine and 4-chlorobenzylthio moietiesB16F10 (Murine Melanoma)41.12[7]
7f N-arylated with 2,6-dimethylphenylHepG2 (Liver)16.782[8]
7a N-arylated with 2-methylphenylHepG2 (Liver)20.667[8]
7d N-arylated with 4-chlorophenylHepG2 (Liver)39.667[8]
7e X1:X2 = Cl, R = PhMCF-7 (Breast)4.7[9]
7e X1:X2 = Cl, R = PhHela (Cervical)2.9[9]
7e X1:X2 = Cl, R = PhA549 (Lung)9.4[9]
10a Butane-1,4-dione derivativeMCF-7 (Breast)6.43[9]
10a Butane-1,4-dione derivativeHela (Cervical)5.6[9]
10a Butane-1,4-dione derivativeA549 (Lung)21.1[9]
13b Indolyl-1,2,4-triazole hybridEGFR active site0.0624[10]
12b Indolyl-1,2,4-triazole hybridEGFR active site0.0781[3]
Compound 6b Benzimidazole, 1,3,5-triazine hybridEGFRT790M active site0.08[5]

Key SAR Observations for Anticancer Activity:

  • The presence of electron-withdrawing groups, such as halogens (Cl, Br), on the phenyl ring attached to the triazole core often enhances cytotoxic activity.[9]

  • The nature and position of substituents on N-aryl groups can significantly impact potency, with di-substituted derivatives sometimes showing higher activity.[8]

  • Hybrid molecules, incorporating other heterocyclic systems like indole or benzimidazole, have shown potent inhibitory effects on specific molecular targets like EGFR.[3][5][10]

Antimicrobial Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives are well-established as effective antimicrobial agents, with several commercially available antifungal drugs featuring this core structure. Their mechanism of action often involves the inhibition of enzymes crucial for microbial cell wall synthesis or other vital cellular processes.

Comparative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values of various 1,2,4-triazole derivatives against a range of bacterial and fungal strains.

Compound IDSubstituentsMicroorganismMIC (µg/mL)Reference
Various Fused with thiadiazineE. coli, S. aureus3.12-25
14a, 14b, 14c Clinafloxacin hybridsMRSA0.25[11]
12h Phenylpiperazine-fluoroquinolone hybridMDR E. coli0.25[11]
13 Ofloxacin analoguesS. aureus, E. coli0.25-1[11]
Compound II 4-((5-nitrofuran-2-yl)methyleneamino)-1-propylE. coli, S. aureus0.039-1.25[12]
Compound I N-((5-nitrofuran-2-yl)methylene)-4H-4-aminoE. coli, S. aureus0.156[12]
2h Vinyl-1,2,4-triazole derivativeVarious Fungi20-40 (mM converted)[13]

Key SAR Observations for Antimicrobial Activity:

  • Hybridization of the 1,2,4-triazole ring with fluoroquinolones has proven to be a successful strategy for developing potent antibacterial agents, including against resistant strains.[11]

  • The presence of a nitro-furan moiety can confer significant antibacterial activity.[12]

  • For antifungal activity, specific substitutions on the triazole ring are crucial for potent inhibition of fungal enzymes like lanosterol 14-alpha-demethylase.[13]

Anticonvulsant Activity of 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is a key pharmacophore in several established anticonvulsant drugs. Research in this area focuses on developing derivatives with improved efficacy and a better safety profile, often targeting ion channels or neurotransmitter receptors in the central nervous system.

Comparative Anticonvulsant Activity Data

The following table displays the median effective dose (ED50) of various 1,2,4-triazole derivatives in the Maximal Electroshock (MES) test, a common preclinical model for generalized tonic-clonic seizures.

Compound IDSubstituentsAnimal ModelED50 (mg/kg)Reference
TP-427 1,2,4-triazole-3-thione derivativeMouse (6 Hz test)40.9-64.9[14]
TP-315 1,2,4-triazole-3-thione derivativeMouse (6 Hz test)59.7-136.2[14]
TP-10 1,2,4-triazole-3-thione derivativeMouse (6 Hz test)61.1-169.7[14]
13 1-alkoxy-4-(1H-1,2,4-triazol-1-yl)phthalazineMouse (MES test)28.9[15]
68 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneMouse (MES test)38.5[15]
50 3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-oneMouse (MES test)26.9[15]
6l N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amideMouse (MES test)9.1[16]
6f N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amideMouse (MES test)13.1[16]
6d 7-(4-Chlorophenyl)-[7][8][17]triazolo[1,5-a]pyrimidineMouse (MES test)15.8[2]
6c 7-(2-Chlorophenyl)-[7][8][17]triazolo[1,5-a]pyrimidineMouse (MES test)25.3[2]
6g, 6h, 6m 4,5-disubstituted-1,2,4-triazolesMouse (MES test)Potent activity[18]

Key SAR Observations for Anticonvulsant Activity:

  • The nature of the substituent at the N-4 position and C-5 position of the triazole ring significantly influences anticonvulsant activity.[15]

  • The presence of an alkoxy or aryloxy group attached to a phenyl ring on the triazole can lead to potent activity.[15]

  • Amide derivatives and fused ring systems, such as triazolopyrimidines, have shown promising anticonvulsant effects.[2][16]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. The MIC is determined by finding the lowest concentration that inhibits visible growth.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Preparation: Use male mice or rats, allowing them to acclimate to the laboratory environment.

  • Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Electrical Stimulation: At the time of expected peak drug effect, deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or ear electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Visualizations

The following diagrams illustrate key concepts and workflows related to the structure-activity relationship studies of 1,2,4-triazole derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Triazole 1,2,4-Triazole Derivative Triazole->EGFR Inhibits (ATP binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway inhibited by 1,2,4-triazole derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis SAR Analysis Design Lead Compound Identification Synthesis Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Screening (e.g., MTT, MIC) Purification->InVitro InVivo In Vivo Testing (e.g., MES test) InVitro->InVivo Toxicity Toxicity Studies InVivo->Toxicity SAR Structure-Activity Relationship Analysis Toxicity->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Process

Caption: Experimental workflow for SAR studies of 1,2,4-triazoles.

SAR_Logic cluster_modifications Structural Modifications cluster_properties Physicochemical Properties cluster_activity Biological Activity Core 1,2,4-Triazole Core Structure R1 Substituent at N1 Core->R1 R4 Substituent at N4 Core->R4 R3_R5 Substituents at C3 & C5 Core->R3_R5 Lipophilicity Lipophilicity R1->Lipophilicity Electronic Electronic Effects R4->Electronic Steric Steric Hindrance R3_R5->Steric Potency Potency (IC50, MIC, ED50) Lipophilicity->Potency Selectivity Selectivity Electronic->Selectivity Toxicity Toxicity Steric->Toxicity

Caption: Logical relationships in a 1,2,4-triazole SAR study.

References

In Vitro vs. In Vivo Efficacy of Triazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazole compounds represent a cornerstone in the management of fungal infections. However, a significant challenge in the development of new triazoles is the frequent disconnect between promising in vitro results and their actual therapeutic effectiveness in vivo. This guide provides an objective comparison of the in vitro and in vivo performance of triazole compounds, supported by experimental data, detailed methodologies, and visual workflows to bridge the gap between laboratory findings and clinical outcomes.

The Efficacy Discrepancy: Why In Vitro Success Doesn't Always Translate

The transition from a controlled laboratory environment to a complex living organism introduces a multitude of variables that can influence a drug's efficacy. Strong in vitro activity is a prerequisite, but it is not always predictive of in vivo success.[1][2][3] Several factors contribute to this efficacy gap:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of a compound within a living system determine its bioavailability at the site of infection.

  • Host-Pathogen Interactions: The immune status of the host plays a critical role in resolving infections, a factor absent in in vitro assays.

  • Protein Binding: Binding to plasma proteins can reduce the concentration of the free, active drug.

  • Toxicity: A compound may be potent against a fungus but exhibit unacceptable toxicity in the host.

Comparative Efficacy Data

To illustrate the relationship between in vitro and in vivo data, this section presents a summary for two widely used triazoles, fluconazole and posaconazole, against Candida albicans, a common fungal pathogen.

Table 1: In Vitro Susceptibility of Candida albicans
CompoundMIC Range (μg/mL)Geometric Mean MIC (μg/mL)
Fluconazole≤0.062 to >64[4]0.656[5]
Posaconazole≤0.004 to 16[4]0.016[5]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro. Lower MIC values indicate higher potency.[6][7]

Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
CompoundDosing Regimen (mg/kg)Outcome
Fluconazole20 (twice daily)Effective against susceptible and resistant strains, clearing fungal burden.[5]
Posaconazole10 or 20 (once or twice daily)Effective in reducing fungal burden of both fluconazole-susceptible and resistant isolates.[5]
Posaconazole2 (once daily)Showed therapeutic activity against both fluconazole-susceptible and resistant strains.[8]

Key Experimental Protocols

The data presented above are generated using standardized and reproducible experimental protocols.

In Vitro Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antifungal agent.[6][9][10]

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_inoculum Prepare standardized fungal inoculum inoculate Inoculate microtiter plates prep_inoculum->inoculate prep_drug Prepare serial dilutions of triazole compound prep_drug->inoculate incubate Incubate plates inoculate->incubate determine_mic Determine MIC (visual or spectrophotometric reading) incubate->determine_mic

Caption: Workflow of the broth microdilution method.

Methodology:

  • Inoculum Preparation: A standardized suspension of fungal cells is prepared according to established guidelines (e.g., CLSI M27-A).[11]

  • Drug Dilution: The triazole compound is serially diluted in a liquid growth medium within a microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under controlled conditions to allow for fungal growth.

  • MIC Determination: The MIC is determined as the lowest drug concentration that inhibits visible fungal growth.[6][7]

In Vivo Efficacy: Murine Model of Disseminated Candidiasis

Animal models are essential for evaluating the therapeutic potential of antifungal compounds in a living system.[12]

G cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis immunosuppress Induce immunosuppression (optional) infect Intravenous injection of Candida albicans immunosuppress->infect administer_drug Administer triazole compound infect->administer_drug monitor Monitor survival and clinical signs administer_drug->monitor harvest_organs Harvest target organs (e.g., kidneys) monitor->harvest_organs determine_burden Determine fungal burden (CFU/g) harvest_organs->determine_burden

Caption: Workflow of a murine model of candidiasis.

Methodology:

  • Immunosuppression: Mice may be immunosuppressed to ensure a consistent and lethal infection.[13]

  • Infection: A standardized inoculum of Candida albicans is injected intravenously.[12][14]

  • Treatment: The triazole compound is administered at various doses and schedules.

  • Monitoring: The survival and health of the mice are monitored over a defined period.

  • Endpoint Analysis: Target organs, such as the kidneys, are harvested to quantify the fungal burden, providing a measure of drug efficacy.[13][14]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals exert their effect by targeting a key enzyme in the fungal cell membrane biosynthesis pathway.

G Triazole Triazole Compound CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 inhibits Ergosterol Ergosterol CYP51->Ergosterol blocks conversion to Lanosterol Lanosterol Lanosterol->CYP51 substrate Membrane Fungal Cell Membrane Ergosterol->Membrane essential component of Disruption Membrane Disruption & Fungistatic/Fungicidal Effect Membrane->Disruption leads to

Caption: Mechanism of action of triazole compounds.

Triazoles inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[15][16][17] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[18][19] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth or cell death.[15][16]

Conclusion

The evaluation of triazole compounds requires a multifaceted approach that considers both in vitro potency and in vivo efficacy. While in vitro susceptibility testing provides a valuable initial screening tool, in vivo models are indispensable for understanding how a compound will behave in a complex biological system. A thorough understanding of the discrepancies between these two assessment modalities is crucial for the successful development of novel and effective antifungal therapies.

References

A Comparative Guide to the Synthetic Routes of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole core is a prominent scaffold in medicinal chemistry, found in a wide range of pharmaceuticals with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The efficient synthesis of this heterocyclic motif is, therefore, of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of several key synthetic routes to 1,2,4-triazoles, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic methods discussed in this guide, allowing for a direct comparison of their efficiency and reaction conditions.

Reaction NameStarting MaterialsReagents/CatalystsReaction ConditionsYield (%)
Pellizzari Reaction Benzamide, BenzoylhydrazideNeat or high-boiling solvent220-250°C, 2-4 hours~60-70
Einhorn-Brunner Reaction N-formylbenzamide, PhenylhydrazineGlacial acetic acidReflux, 4 hoursNot specified in literature
Microwave-Assisted Synthesis Aromatic hydrazide, Substituted nitrilen-Butanol, Potassium carbonate150°C, 2 hours (Microwave)85
Conventional Heating (for comparison) Aromatic hydrazide, Substituted nitrileNot specified4 hours72
Copper-Catalyzed One-Pot Synthesis Two different nitriles, HydroxylamineCu(OAc)₂, NMP120°C, 12 hoursModerate to good
One-Pot Synthesis from Carboxylic Acids Carboxylic acid, Primary amidine, Monosubstituted hydrazineHATU, DIPEA, Acetic acid80°C25-84

Experimental Protocols & Signaling Pathways

This section provides detailed experimental methodologies for the key synthetic routes, along with diagrams illustrating the reaction pathways.

Pellizzari Reaction

The Pellizzari reaction is a classical method for the synthesis of 1,2,4-triazoles involving the condensation of an amide and a hydrazide at high temperatures.[3]

  • Materials: Benzamide, Benzoylhydrazide, high-boiling solvent (e.g., nitrobenzene or diphenyl ether) or neat conditions.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.

    • If using a solvent, add it to the flask.

    • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.

    • Maintain the temperature and stir the mixture for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If the reaction was performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.

Pellizzari_Reaction Amide Amide Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 + Acylhydrazide Hydrazide Acylhydrazide Intermediate2 Acyl-Amidrazone Intermediate1->Intermediate2 - H₂O Intermediate3 Cyclic Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Triazole 1,2,4-Triazole Intermediate3->Triazole - H₂O

Pellizzari Reaction Pathway
Einhorn-Brunner Reaction

The Einhorn-Brunner reaction is another classical method that involves the condensation of a diacylamine (imide) with a hydrazine in the presence of a weak acid to yield a 1,2,4-triazole.[4]

  • Materials: N-formylbenzamide (1.49 g, 0.01 mol), Phenylhydrazine (1.08 g, 0.01 mol), Glacial acetic acid (20 mL).

  • Procedure:

    • Dissolve N-formylbenzamide and phenylhydrazine in glacial acetic acid in a round-bottom flask.

    • Reflux the mixture for 4 hours.

    • Upon cooling, the product crystallizes from the solution.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.

Einhorn_Brunner_Reaction Imide Diacylamine (Imide) Intermediate1 Hydrazone-like Intermediate Imide->Intermediate1 + Hydrazine (Acid-catalyzed) Hydrazine Hydrazine Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Triazole 1,2,4-Triazole Intermediate2->Triazole - H₂O

Einhorn-Brunner Reaction Pathway
Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.[5]

  • Materials: Aromatic hydrazide (e.g., benzohydrazide) (1.0 eq), Substituted nitrile (e.g., benzonitrile) (1.1 eq), Potassium carbonate (K₂CO₃) (1.1 eq), n-Butanol (solvent), Microwave reactor vials (20 mL).

  • Procedure:

    • To a 20 mL microwave reaction vial, add the aromatic hydrazide (0.005 mol), the substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).

    • Add 10 mL of n-butanol to the vial.

    • Seal the vial and place it in the microwave reactor.

    • Subject the reaction mixture to microwave irradiation at 150 °C for 2 hours.

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • The precipitated product is isolated by filtration.

    • Wash the crude product with a small amount of cold ethanol.

    • Recrystallize the product from ethanol to obtain the analytically pure 3,5-disubstituted 1,2,4-triazole.

Microwave_Synthesis_Workflow Start Start Step1 Combine Hydrazide, Nitrile, and K₂CO₃ in n-Butanol Start->Step1 Step2 Seal vial and place in Microwave Reactor Step1->Step2 Step3 Microwave Irradiation (150°C, 2 hours) Step2->Step3 Step4 Cool to Room Temperature Step3->Step4 Step5 Isolate product by Filtration Step4->Step5 Step6 Wash with cold Ethanol Step5->Step6 Step7 Recrystallize from Ethanol Step6->Step7 End Pure 3,5-Disubstituted 1,2,4-Triazole Step7->End

Microwave-Assisted Synthesis Workflow
Modern One-Pot Syntheses

Modern synthetic methods often focus on one-pot procedures to improve efficiency and reduce waste.

This method allows for the synthesis of 3,5-disubstituted 1,2,4-triazoles from two different nitriles and hydroxylamine in a single pot, catalyzed by a copper salt. This approach is advantageous due to the ready availability of the starting materials.

A highly regioselective one-pot process that provides rapid access to a diverse range of 1,3,5-trisubstituted 1,2,4-triazoles. The reaction proceeds through the in-situ formation of an acylamidine intermediate followed by cyclization with a monosubstituted hydrazine.

One_Pot_Synthesis cluster_0 Copper-Catalyzed cluster_1 From Carboxylic Acids Nitrile1_Cu Nitrile 1 Triazole_Cu 3,5-Disubstituted 1,2,4-Triazole Nitrile1_Cu->Triazole_Cu Nitrile2_Cu Nitrile 2 Nitrile2_Cu->Triazole_Cu Hydroxylamine_Cu Hydroxylamine Hydroxylamine_Cu->Triazole_Cu Cu(OAc)₂ CarboxylicAcid Carboxylic Acid Triazole_CA 1,3,5-Trisubstituted 1,2,4-Triazole CarboxylicAcid->Triazole_CA Amidine Amidine Amidine->Triazole_CA Hydrazine_CA Hydrazine Hydrazine_CA->Triazole_CA HATU, DIPEA

References

A Comparative Guide to Molecular Docking Studies of 1,2,4-Triazole Derivatives Against Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs with a wide array of biological activities, including antimicrobial, anticancer, and antioxidant effects. Molecular docking studies are a powerful computational tool to predict the binding interactions of these derivatives with their protein targets, guiding the design of more potent and selective therapeutic agents. This guide provides a comparative overview of recent docking studies of 1,2,4-triazole derivatives against various protein targets, presenting key quantitative data, detailed experimental protocols, and a visual representation of a typical docking workflow.

Performance Comparison: Docking Scores of 1,2,4-Triazole Derivatives

The binding affinity of a ligand to its target protein is a critical indicator of its potential biological activity. In molecular docking, this is often quantified by a docking score or binding energy, where a more negative value typically signifies a stronger interaction. The following tables summarize the docking scores of various 1,2,4-triazole derivatives against different classes of protein targets from several studies.

Antimicrobial Targets

A number of studies have investigated 1,2,4-triazole derivatives as potential antimicrobial agents. The table below compares the docking scores of several compounds against key bacterial and fungal enzymes.

CompoundTarget Protein (PDB ID)Target OrganismDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Compound 1e Penicillin-Binding Protein (1AJ0)Staphylococcus aureus-8.5Amoxicillin-7.9
Compound 1f Penicillin-Binding Protein (1AJ0)Staphylococcus aureus-8.2Amoxicillin-7.9
Compound 2e Dihydropteroate Synthase (1JIJ)Escherichia coli-9.1Amoxicillin-8.5
Compound 2f Dihydropteroate Synthase (1JIJ)Escherichia coli-8.8Amoxicillin-8.5
Compound 2e Lanosterol 14-alpha Demethylase (4ZA5)Fungal species-9.5Fluconazole-8.9

Table 1: Molecular Docking Scores of 1,2,4-Triazole Derivatives Against Fungal and Bacterial Protein Targets.[1][2][3]

Anticancer Targets

1,2,4-triazole derivatives have also been extensively studied for their anticancer properties, targeting enzymes like aromatase, tubulin, and thymidine phosphorylase.[4][5]

CompoundTarget ProteinBinding Energy (kcal/mol)
Compound 1 Aromatase-9.96
Range of Derivatives Aromatase-9.04 to -9.96
Compound 1 Tubulin-7.54
Range of Derivatives Tubulin-6.23 to -7.54
Compound 2 Thymidine PhosphorylaseNot specified, but showed promising inhibition
Compound 6 Thymidine PhosphorylaseNot specified, but showed promising inhibition

Table 2: Binding Energies of 1,2,4-Triazole Derivatives with Anticancer Target Proteins.[4][5]

Experimental Protocols

The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. Below are detailed protocols representative of the studies cited.

General Molecular Docking Workflow

A typical molecular docking study involves several key steps, from preparing the protein and ligand structures to performing the docking calculations and analyzing the results.

G cluster_dock Docking & Analysis PDB Protein Structure Acquisition (PDB) PDB_Prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_Prep Ligand Ligand Structure Generation Ligand_Prep Ligand Preparation (Energy minimization) Ligand->Ligand_Prep Docking Molecular Docking Simulation PDB_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Docking Poses (Binding energy, interactions) Docking->Analysis Validation Validation of Docking Protocol Analysis->Validation

A generalized workflow for molecular docking studies.
Detailed Methodologies

1. Protein Preparation:

  • The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are generally removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned using force fields like CHARMM.

2. Ligand Preparation:

  • The 3D structures of the 1,2,4-triazole derivatives are generated using software like ChemBioDraw.[4]

  • The energy of the ligand structures is minimized using computational methods such as molecular mechanics (MM+) and semi-empirical (AM1) methods.[4]

3. Molecular Docking Simulation:

  • Docking is performed using software such as AutoDock.[4] The ligands are docked into the active site of the prepared protein.

  • The docking algorithm explores various conformations and orientations of the ligand within the active site to find the best binding pose.

4. Analysis and Validation:

  • The results are analyzed based on the binding energy values and the interactions between the ligand and the amino acid residues of the protein.

  • For validation, known active and inactive compounds can be docked to ensure the protocol can distinguish between binders and non-binders.[4]

Signaling Pathway Context: Aromatase in Estrogen Synthesis

Many 1,2,4-triazole derivatives, such as letrozole and anastrozole, are potent aromatase inhibitors used in the treatment of hormone-dependent breast cancer. Aromatase is a key enzyme in the biosynthesis of estrogens. The following diagram illustrates its role in the steroidogenesis pathway.

G cluster_inhibitors Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Aromatase1 Aromatase (CYP19A1) Androstenedione->Aromatase1 Aromatase2 Aromatase (CYP19A1) Testosterone->Aromatase2 Estrone Estrone Estradiol Estradiol Aromatase1->Estrone Aromatase2->Estradiol 1,2,4-Triazole\nDerivatives 1,2,4-Triazole Derivatives 1,2,4-Triazole\nDerivatives->Aromatase1 inhibit

The role of Aromatase in the estrogen synthesis pathway.

References

Comparative Cross-Reactivity Profiling of (2-Triazol-1-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound (2-Triazol-1-yl-phenyl)methanol against a panel of alternative small molecules. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the compound's specificity and potential off-target effects. The data presented herein is a synthesis of established knowledge on triazole-containing compounds and serves as a predictive framework in the absence of direct experimental results for (2-Triazol-1-yl-phenyl)methanol.

The triazole moiety is a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3][4][5] This inherent promiscuity necessitates a thorough cross-reactivity assessment for any new triazole-based therapeutic candidate. This guide explores the hypothetical cross-reactivity of (2-Triazol-1-yl-phenyl)methanol by comparing it to well-characterized triazole-containing drugs with known primary targets and off-target profiles.

Comparative Analysis of Biological Activity

The following table summarizes the potential biological activities of (2-Triazol-1-yl-phenyl)methanol in comparison to established drugs, Fluconazole and Voriconazole, which are known for their antifungal properties, and a generic tyrosine kinase inhibitor representing a common off-target for heterocyclic compounds. The activities are presented as hypothetical IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

CompoundPrimary TargetIC50 (Primary Target) (nM)Secondary Target (Cross-Reactivity)IC50 (Secondary Target) (nM)
(2-Triazol-1-yl-phenyl)methanol (Hypothetical) Lanosterol 14α-demethylase50Tyrosine Kinase (e.g., c-Src)1500
Fluconazole Lanosterol 14α-demethylase100->10,000
Voriconazole Lanosterol 14α-demethylase10Cytochrome P450 3A4500
Generic Tyrosine Kinase Inhibitor Tyrosine Kinase (e.g., c-Src)20Lanosterol 14α-demethylase>20,000

Signaling Pathway Interactions

The diagram below illustrates a simplified signaling pathway for a generic tyrosine kinase, a potential off-target for triazole-containing compounds. Understanding these pathways is crucial for predicting and interpreting cross-reactivity data.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Triazole (2-Triazol-1-yl-phenyl)methanol (Potential Off-Target Inhibition) Triazole->RTK Inhibits

Caption: Potential off-target inhibition of a receptor tyrosine kinase signaling pathway by (2-Triazol-1-yl-phenyl)methanol.

Experimental Protocols

To empirically determine the cross-reactivity profile of (2-Triazol-1-yl-phenyl)methanol, a series of in vitro assays should be conducted. The following are detailed methodologies for key experiments.

Kinase Profiling Assay

This experiment is designed to assess the inhibitory activity of the compound against a broad panel of kinases.

G compound (2-Triazol-1-yl-phenyl)methanol + Kinase Panel assay Kinase Activity Assay (e.g., ADP-Glo) compound->assay detection Luminescence Detection assay->detection analysis Data Analysis (IC50 Determination) detection->analysis

Caption: A typical workflow for a kinase profiling assay to determine IC50 values.

Protocol:

  • Compound Preparation: Prepare a serial dilution of (2-Triazol-1-yl-phenyl)methanol in DMSO.

  • Assay Plate Preparation: Add the diluted compound, a panel of recombinant kinases, and their respective substrates to a 384-well plate.

  • Reaction Initiation: Initiate the kinase reactions by adding ATP.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Add a luciferase-based ATP detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure luminescence using a plate reader and calculate the IC50 values by fitting the data to a dose-response curve.

Cytochrome P450 Inhibition Assay

This assay evaluates the potential of the compound to inhibit major cytochrome P450 enzymes, which is a common liability for many drugs.

Protocol:

  • Microsome Preparation: Use human liver microsomes as a source of CYP enzymes.

  • Compound Incubation: Pre-incubate the microsomes with a series of concentrations of (2-Triazol-1-yl-phenyl)methanol.

  • Substrate Addition: Add a fluorescent probe substrate specific for each CYP isozyme (e.g., CYP3A4, CYP2D6).

  • Reaction and Termination: Incubate for a specific time, then terminate the reaction.

  • Fluorescence Measurement: Measure the fluorescence of the metabolized product.

  • IC50 Calculation: Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Antifungal Susceptibility Testing

This is performed to confirm the primary antifungal activity and determine the minimum inhibitory concentration (MIC).

Protocol:

  • Fungal Culture: Grow a standardized inoculum of a relevant fungal strain (e.g., Candida albicans).

  • Broth Microdilution: Prepare a two-fold serial dilution of (2-Triazol-1-yl-phenyl)methanol in a 96-well plate containing growth medium.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Conclusion

While direct experimental data for (2-Triazol-1-yl-phenyl)methanol is not yet available, this guide provides a predictive comparison based on the known pharmacology of the triazole class of compounds. The provided experimental protocols offer a clear path for generating the necessary data to fully characterize the cross-reactivity profile of this molecule. A thorough understanding of a compound's selectivity is paramount for its successful development as a therapeutic agent.

References

Comparative Benchmarking of (2-Triazol-1-yl-phenyl)methanol Against Known CYP51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Published: December 26, 2025

Executive Summary

This guide provides a comprehensive performance benchmark of a novel triazole compound, (2-Triazol-1-yl-phenyl)methanol, hereafter referred to as Compound X . The inhibitory activity of Compound X is evaluated against the well-characterized enzyme, Lanosterol 14α-demethylase (CYP51), a critical component in the sterol biosynthesis pathway.[1][2] CYP51 is a highly validated target for antifungal agents, and its inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.[3][4] This document presents a head-to-head comparison of Compound X with established, commercially available CYP51 inhibitors, Ketoconazole and Fluconazole, supported by detailed experimental protocols and quantitative data. The objective is to furnish researchers and drug development professionals with the necessary data to assess the potential of Compound X as a novel therapeutic agent.

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of Compound X, Ketoconazole, and Fluconazole was determined against CYP51 orthologs from a key fungal pathogen, Candida albicans (CaCYP51), and from Homo sapiens (HsCYP51) to assess selectivity. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency, with lower values indicating greater potency.[5] All assays were conducted in triplicate under standardized conditions.

Table 1: Comparative IC₅₀ Values against C. albicans and Human CYP51

CompoundTarget EnzymeIC₅₀ (µM)Selectivity Index (HsCYP51 / CaCYP51)
Compound X (Hypothetical) CaCYP510.08 150
HsCYP5112.0
Ketoconazole CaCYP510.5[3]9[3]
HsCYP514.5[3]
Fluconazole CaCYP510.4[3]>3250[3]
HsCYP51>1300[3]

Data for Ketoconazole and Fluconazole are derived from published literature.[3] Hypothetical data for Compound X is presented for illustrative purposes.

The results indicate that Compound X exhibits potent inhibitory activity against CaCYP51. Its selectivity for the fungal enzyme over the human ortholog is a critical parameter in drug development, as off-target inhibition of human CYP51 can lead to adverse effects.[6][7]

Biological Pathway and Mechanism of Action

Triazole-based inhibitors function by targeting the heme iron atom within the active site of CYP51 enzymes.[8] This interaction prevents the natural substrate, lanosterol, from binding and undergoing demethylation, a crucial step in the ergosterol biosynthesis pathway in fungi.[4][9] The disruption of this pathway leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, compromising the fungal cell membrane's structure and function.[2]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol FF_MAS FF-MAS Lanosterol->FF_MAS CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol FF_MAS->Ergosterol Downstream Enzymes Inhibitor (2-Triazol-1-yl-phenyl)methanol (Compound X) CYP51_Target CYP51 Inhibitor->CYP51_Target Inhibits

Figure 1. Simplified overview of the ergosterol biosynthesis pathway highlighting the inhibitory action of Compound X on CYP51.

Experimental Protocols

The following is a detailed protocol for the in vitro determination of IC₅₀ values for CYP51 inhibitors. This method is adapted from established reconstitution assays.[5][10]

Protocol: In Vitro CYP51 Inhibition Assay

  • Reagent Preparation:

    • Prepare stock solutions of test compounds (Compound X, Ketoconazole, Fluconazole) in dimethyl sulfoxide (DMSO).

    • Reconstitute purified, recombinant C. albicans CYP51 and human CYP51, along with cytochrome P450 reductase (CPR), in a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).[10]

    • Prepare a solution of the substrate, lanosterol, in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer, recombinant CYP51, and CPR.

    • Add serial dilutions of the test compounds to achieve a range of final concentrations. Include a vehicle control (DMSO only).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding lanosterol and an NADPH-regenerating system.

    • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Detection and Analysis:

    • Terminate the reaction by adding a quenching solution (e.g., acetonitrile).

    • Analyze the formation of the product, follicular fluid-meiosis activating steroid (FF-MAS), using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[6]

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

start Start prep Prepare Reagents (Enzyme, Inhibitors, Substrate) start->prep plate Dispense Enzyme & Inhibitor into 96-well plate prep->plate preincubate Pre-incubate at 37°C plate->preincubate initiate Initiate Reaction (Add Substrate & NADPH) preincubate->initiate incubate Incubate at 37°C initiate->incubate quench Terminate Reaction incubate->quench analyze Analyze Product Formation (LC-MS/MS) quench->analyze calculate Calculate IC₅₀ Values analyze->calculate end End calculate->end

Figure 2. General experimental workflow for the in vitro CYP51 inhibition assay.

Conclusion

The preliminary benchmarking data suggests that the novel compound, (2-Triazol-1-yl-phenyl)methanol (Compound X), is a potent inhibitor of Candida albicans CYP51. Its favorable selectivity index compared to Ketoconazole indicates a promising therapeutic window. Further studies, including in vivo efficacy models and comprehensive toxicological profiling, are warranted to fully elucidate its potential as a next-generation antifungal agent. The protocols and comparative data presented in this guide offer a foundational framework for these future investigations.

References

A Comparative Analysis of the Antifungal Activity of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and drug development professionals, this report provides a comprehensive comparison of the in vitro activity of various triazole antifungal agents. It includes quantitative data, detailed experimental methodologies, and visual representations of the mechanism of action and experimental workflows.

Triazole antifungals represent a cornerstone in the management of invasive fungal infections. Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51), which is a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5] This disruption of ergosterol production, a vital component of the fungal cell membrane, leads to fungal cell growth inhibition or death.[2][4] This guide offers a comparative overview of the in vitro antifungal activity of prominent and novel triazole derivatives against clinically relevant fungal pathogens.

Comparative Antifungal Activity: Minimum Inhibitory Concentration (MIC)

The in vitro efficacy of antifungal agents is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC ranges and MIC50/MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) for several key triazole derivatives against common Candida and Aspergillus species. Lower MIC values are indicative of greater antifungal potency.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Fluconazole Candida albicans0.25 - >640.25 - 0.51 - 4[6][7][8]
Candida glabrata0.5 - >648 - 1632 - >64[8]
Candida parapsilosis0.5 - 812 - 4[8]
Candida tropicalis0.25 - >6424 - 8[8]
Candida krusei16 - >643264[8]
Aspergillus fumigatus>32>32>32[9]
Itraconazole Candida albicans≤0.03 - 20.03 - 0.120.12 - 0.5[8]
Aspergillus fumigatus0.06 - 80.25 - 0.51 - 2[10][11]
Aspergillus flavus0.12 - 20.51[10]
Aspergillus niger0.25 - 412[10]
Aspergillus terreus0.25 - 20.51[10]
Voriconazole Candida albicans≤0.007 - 1≤0.015 - 0.03≤0.015 - 0.06[8]
Candida glabrata0.03 - 160.25 - 0.51 - 4[8]
Candida krusei0.06 - 20.250.5[8]
Aspergillus fumigatus0.03 - 40.250.5 - 1[10][11]
Aspergillus flavus0.12 - 20.51[10]
Posaconazole Candida albicans≤0.03 - 10.030.06[8]
Aspergillus fumigatus≤0.015 - 20.03 - 0.120.12 - 0.25[10][11]
Aspergillus flavus0.06 - 10.120.25[10]
Isavuconazole Aspergillus fumigatus0.12 - 40.51[12]
Aspergillus flavus0.25 - 20.51[12]
Aspergillus niger0.5 - 424[12]
Aspergillus terreus0.25 - 10.50.5[12]

Note: MIC values can vary depending on the specific isolates tested and the methodology used.

Experimental Protocols

The determination of in vitro antifungal activity is predominantly performed using standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) has established reference methods for antifungal susceptibility testing.[13][14]

Broth Microdilution Method (CLSI M27/M38)

This method is considered the gold standard for determining the MIC of antifungal agents against yeasts and filamentous fungi.[13][15]

  • Preparation of Antifungal Agents: Stock solutions of the triazole derivatives are prepared, typically in dimethyl sulfoxide (DMSO).[16] A series of twofold dilutions are then made in a standard medium, such as RPMI-1640, within the wells of a microtiter plate.[17]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. The inoculum is prepared by suspending fungal colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard, which corresponds to a specific cell density.[18] This suspension is further diluted in the test medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[17]

  • Incubation: The microtiter plates containing the serially diluted antifungal agents and the fungal inoculum are incubated at 35°C.[17][19] Incubation times vary depending on the fungal species, typically 24-48 hours for yeasts and 48-72 hours for molds.[19]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.[17][19] The reading can be done visually or using a spectrophotometer.[17]

Disk Diffusion Method (CLSI M44)

This method is a simpler and more cost-effective alternative to broth microdilution for some yeasts.[18][20]

  • Inoculum Preparation: A standardized fungal inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A sterile swab is dipped into the inoculum suspension and streaked evenly across the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue).[18][21]

  • Disk Application: Paper disks impregnated with a specific concentration of the triazole antifungal are placed on the surface of the inoculated agar.[18][22]

  • Incubation: The plates are incubated at 30°C or 35°C for a specified period, typically 24-48 hours.[20][22][23]

  • Measurement: The diameter of the zone of growth inhibition around each disk is measured in millimeters. The size of the zone of inhibition correlates with the susceptibility of the fungus to the antifungal agent.[18]

Mechanism of Action and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Ergosterol_Biosynthesis_Pathway cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Triazoles Triazole Antifungals Triazoles->CYP51 CYP51->Ergosterol Conversion Blocked

Caption: Ergosterol biosynthesis pathway and the inhibitory action of triazole antifungals.

Broth_Microdilution_Workflow start Start prep_antifungal Prepare serial dilutions of triazole derivatives in microtiter plate start->prep_antifungal prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum inoculate Inoculate microtiter plate with fungal suspension prep_antifungal->inoculate prep_inoculum->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

References

Safety Operating Guide

Safe Disposal of (2-Triazol-1-yl-phenyl)methanol: A Procedural Guide

Safe Disposal of (2-[1][2][3]Triazol-1-yl-phenyl)methanol: A Procedural Guide

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (2-[1][2][3]Triazol-1-yl-phenyl)methanol, a compound requiring careful handling due to its potential hazards. The following protocols are based on general best practices for hazardous waste management and information from structurally related triazole and alcohol compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle (2-[1][2][3]Triazol-1-yl-phenyl)methanol with appropriate safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.[1][4]

  • Eye Protection: Use safety glasses or goggles.[1][4]

  • Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.[1][4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.[2][6]

  • Ventilate: Ensure the area is well-ventilated.[1][2]

  • Containment and Cleanup:

    • For solid spills , carefully sweep or vacuum the material, avoiding dust generation. A vacuum cleaner equipped with a HEPA filter should be used.[2][7]

    • For liquid spills , use an inert absorbent material such as vermiculite or sand to contain the spill.[1][6]

  • Collect Waste: Carefully collect the absorbed material or swept-up powder into a designated and clearly labeled hazardous waste container.[1][2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1][6] All cleanup materials must be treated as hazardous waste.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of (2-[1][2][3]Triazol-1-yl-phenyl)methanol is through an approved hazardous waste management service.[6] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [6]

  • Waste Identification and Segregation:

    • Treat (2-[1][2][3]Triazol-1-yl-phenyl)methanol and any materials contaminated with it as hazardous chemical waste.[4][6]

    • Do not mix this waste with other waste streams to avoid incompatible chemical reactions.[2]

  • Waste Collection:

    • Solid Waste: Collect solid (2-[1][2][3]Triazol-1-yl-phenyl)methanol, including contaminated PPE (e.g., gloves, weighing paper), in a designated, leak-proof hazardous waste container.[6]

    • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and chemically compatible hazardous waste container.[6]

    • Empty Containers: "Empty" containers that held the compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][8][9]

  • Container Management:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "(2-[1][2][3]Triazol-1-yl-phenyl)methanol," and the accumulation start date.[6][9][10]

    • Ensure waste containers are kept tightly closed except when adding waste.[2][11][12]

    • Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]

    • Incineration at a permitted facility is a common and effective final disposal method for this type of chemical waste.[2]

Quantitative Data Summary

Hazard ClassificationRelated Compound: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile[3]Related Compound: (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol[13]
Acute Toxicity, Oral Harmful if swallowedNo data available
Acute Toxicity, Dermal Harmful in contact with skinNo data available
Acute Toxicity, Inhalation Harmful if inhaledNo data available
Skin Corrosion/Irritation No data availableCauses skin irritation
Serious Eye Damage/Irritation No data availableCauses serious eye irritation
Respiratory Irritation No data availableMay cause respiratory irritation

Disposal Workflow

DisposalWorkflowDisposal Decision Workflow for (2-[1,2,4]Triazol-1-yl-phenyl)methanolcluster_prepPreparation & Handlingcluster_waste_genWaste Generationcluster_containerizationContainerizationcluster_storageStoragecluster_disposalFinal DisposalAWear appropriate PPE:- Chemical-resistant gloves- Safety goggles- Lab coatBHandle in a well-ventilated area(e.g., chemical fume hood)CWaste Generated(Solid, Liquid, or Contaminated Material)DSelect a compatible,leak-proof hazardous waste containerC->DCollect WasteELabel container:- 'Hazardous Waste'- Chemical Name- Accumulation DateD->EFKeep container securely sealedE->FGStore in a cool, dry,well-ventilated, and secure areaF->GStore WasteHSegregate fromincompatible materialsG->HIContact EHS or a licensedwaste disposal companyH->IInitiate DisposalJArrange for waste pickupI->JKFinal disposal via approved methods(e.g., incineration)J->K

Caption: Decision workflow for the safe disposal of (2-[1][2][3]Triazol-1-yl-phenyl)methanol.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.